Pim-1 kinase inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H13N3O3 |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
(E)-2-cyano-N-(4-hydroxyphenyl)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C19H13N3O3/c20-11-14(19(25)21-15-5-7-16(23)8-6-15)10-13-9-12-3-1-2-4-17(12)22-18(13)24/h1-10,23H,(H,21,25)(H,22,24)/b14-10+ |
InChI Key |
PQNSPQNJTRBBNM-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=C(C#N)C(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Pim-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action for Pim-1 kinase inhibitors. It details the underlying signaling pathways, quantitative measures of inhibition, and the experimental protocols used to characterize these therapeutic agents.
The Pim-1 Signaling Axis: A Core Regulator of Cell Fate
Pim-1 is a constitutively active serine/threonine kinase that acts as a crucial downstream effector in various signal transduction pathways.[1][2] Unlike many other kinases, its activity is primarily regulated at the level of transcription, translation, and protein stability rather than by phosphorylation.[3] Pim-1 plays a significant role in cell cycle progression, survival, and apoptosis, making it a key target in oncology research.[1][4]
Upstream Regulation: The expression of the Pim-1 gene is predominantly induced by a wide range of cytokines and growth factors, including interleukins (IL-2, IL-3, IL-6), interferons (IFNγ), and tumor necrosis factor-alpha (TNFα).[1][5] This induction is mainly mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, where transcription factors STAT3 and STAT5 directly bind to the Pim-1 promoter to initiate transcription.[1][3] Other pathways, such as those involving NF-κB and PI3K/Akt, also contribute to the regulation of Pim-1 expression.[5][6][7]
Downstream Effectors and Cellular Functions: Once expressed, Pim-1 phosphorylates a diverse array of substrates to execute its cellular functions:
-
Inhibition of Apoptosis: A primary role of Pim-1 is to promote cell survival. It achieves this by phosphorylating and inactivating the pro-apoptotic protein Bad, a member of the Bcl-2 family.[4] Phosphorylation at key residues like Ser112, Ser136, and Ser155 prevents Bad from binding to and inhibiting anti-apoptotic proteins like Bcl-xL and Bcl-2, thereby suppressing apoptosis.[5]
-
Promotion of Cell Cycle Progression: Pim-1 facilitates cell cycle progression by phosphorylating and inactivating cyclin-dependent kinase (CDK) inhibitors.[3] Key targets include p21Cip1/WAF1 and p27Kip1.[3][5][8] Phosphorylation of these proteins often leads to their export from the nucleus or proteasomal degradation, relieving the brakes on the cell cycle.[3]
-
Regulation of Protein Synthesis: Pim-1 can phosphorylate and regulate components of the protein synthesis machinery, such as the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), suggesting a role in cellular metabolism and growth that runs parallel to the PI3K/Akt/mTOR pathway.[9]
Core Mechanism of Action of Pim-1 Inhibitors
The predominant mechanism of action for the majority of small-molecule Pim-1 inhibitors is ATP-competitive inhibition .[2][4][9] The Pim-1 kinase structure features a conserved ATP-binding pocket located between its N- and C-terminal lobes.[2] Inhibitor compounds are designed to fit into this pocket with high affinity, directly competing with endogenous ATP.
By occupying this site, the inhibitor prevents the binding of ATP and subsequent transfer of its γ-phosphate to the serine or threonine residues of a substrate protein.[2] This effectively blocks the catalytic function of the kinase. The cellular consequences of this inhibition are the direct reversal of Pim-1's oncogenic functions:
-
Activation of Apoptosis: Inhibition of Pim-1 prevents the phosphorylation of Bad. Unphosphorylated Bad is free to heterodimerize with Bcl-xL/Bcl-2, thereby promoting mitochondrial-mediated apoptosis.[4]
-
Cell Cycle Arrest: The activity of CDK inhibitors like p21 and p27 is restored, leading to cell cycle arrest, typically at the G1/S transition.[8][10]
While ATP competition is the primary mechanism, some novel screening methods have identified inhibitors that may also interact with substrate-binding residues, potentially representing a different class of inhibition.[8]
Quantitative Assessment of Pim-1 Inhibition
The potency of Pim-1 inhibitors is quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values are determined through biochemical assays using recombinant Pim-1 kinase or in cell-based assays measuring a downstream biological effect.
| Inhibitor Compound | IC50 / Ki (Pim-1) | Assay Type / Notes | Reference(s) |
| AZD1208 | 0.4 nM | Biochemical Assay (Pan-Pim inhibitor) | [11][12] |
| PIM447 (LGH447) | 6 pM (Ki) | Biochemical Assay (Pan-Pim inhibitor) | [11][12] |
| SGI-1776 | 7 nM | Biochemical Assay (Selective for Pim-1 over Pim-2/3) | [11][12] |
| Compound 10f | 17 nM | Biochemical Assay | [10] |
| TCS PIM-1 1 | 50 nM | Biochemical Assay | [12] |
| Quercetagetin | 340 nM | Biochemical Assay | [9] |
| Quercetagetin | 5.5 µM (ED50) | Cell-Based Assay (Inhibition of Bad phosphorylation) | [9] |
| Unnamed Inhibitor | 150 nM | Biochemical Assay | [8] |
Key Experimental Protocols
Characterizing the mechanism of action of a Pim-1 inhibitor requires a combination of biochemical and cell-based assays to confirm direct enzyme inhibition, target engagement within the cell, and the desired physiological outcome.
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant Pim-1 kinase.
Methodology:
-
Plate Coating: 96-well microplates are coated with a recombinant Pim-1 substrate, such as GST-tagged Bad protein (GST-Bad), and incubated overnight.[9]
-
Blocking: Unbound sites in the wells are blocked using a solution of bovine serum albumin (BSA) to prevent non-specific binding.[9]
-
Kinase Reaction:
-
Recombinant Pim-1 kinase is pre-incubated with various concentrations of the test inhibitor compound in a kinase reaction buffer.
-
This mixture is added to the washed, substrate-coated wells.
-
The kinase reaction is initiated by the addition of ATP. The plate is incubated to allow for substrate phosphorylation.
-
-
Detection:
-
The wells are washed to remove ATP and unbound enzyme.
-
A primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-Bad Ser112) is added.
-
A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added.
-
A colorimetric HRP substrate is added, and the absorbance is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.[9]
-
Other common biochemical methods include radiometric assays that measure the transfer of radioactive ³³P from [γ-³³P]-ATP to a peptide substrate.[13]
Target Engagement via Western Blot: This assay confirms that the inhibitor engages and blocks Pim-1 activity within intact cells.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines known to express Pim-1 (e.g., Daudi, Raji, RWPE2) are cultured and treated with increasing concentrations of the Pim-1 inhibitor for a specified time.[4][9]
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is quantified using a Bradford or BCA assay.[14]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against the phosphorylated form of a key Pim-1 substrate (e.g., phospho-Bad Ser112) and the total form of the substrate. An antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Detection: The membrane is incubated with a secondary antibody and visualized. A dose-dependent decrease in the phospho-Bad signal, without a change in total Bad, indicates successful target engagement by the inhibitor.[4][5]
Cellular Potency via Viability/Proliferation Assay: This assay measures the functional downstream effect of Pim-1 inhibition on cell growth and survival.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with a range of inhibitor concentrations for 24-72 hours.[4][9]
-
Viability Measurement: Cell viability is assessed using a metabolic assay such as MTT (measures mitochondrial reductase activity) or CellTiter-Glo® (measures intracellular ATP levels).[4]
-
Data Analysis: The results are used to plot a dose-response curve and calculate the cellular IC50 value, representing the concentration of inhibitor required to reduce cell viability by 50%.
Conclusion
Pim-1 kinase inhibitors primarily function as ATP-competitive agents that block the enzyme's catalytic activity. This inhibition leads to the reactivation of pro-apoptotic and cell cycle inhibitory pathways, making these compounds promising therapeutic agents for various hematological malignancies and solid tumors where Pim-1 is overexpressed.[7][15] A thorough characterization using the biochemical and cellular assays outlined in this guide is essential for the successful development of novel and effective Pim-1 targeted therapies.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 6. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 15. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
Pim-1 Kinase Signaling in Cancer: A Technical Guide for Researchers
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of highly conserved serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[1][2][3] Initially identified as a proto-oncogene in murine T-cell lymphomas, Pim-1 is a key regulator of numerous cellular processes, including cell cycle progression, survival, apoptosis, and metabolism.[1][4][5] Unlike many other kinases, Pim kinases are constitutively active upon expression and are primarily regulated at the level of transcription and protein stability.[5][6] Aberrant overexpression of Pim-1 is a common feature in a wide array of hematological malignancies and solid tumors, where it promotes tumorigenesis, metastasis, and resistance to therapy, making it an attractive target for cancer drug development.[2][3][7]
This technical guide provides an in-depth overview of the Pim-1 signaling pathway, its role in cancer, quantitative data on its expression and inhibition, and detailed experimental protocols for its study.
Core Signaling Pathway: Regulation and Substrates
The Pim-1 signaling network is a crucial axis in cancer cell biology, primarily governed by upstream cytokine signaling and exerting its influence through a diverse range of downstream substrates.
Upstream Regulation
Pim-1 is a primary response gene whose expression is rapidly induced by various cytokines, growth factors, and mitogens.[7][8] The principal pathway governing its transcription is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[1][2][9]
-
Activation : Cytokines (e.g., IL-2, IL-3, IL-6, IFNγ) bind to their cell surface receptors, leading to the activation of associated JAKs.[4]
-
STAT Phosphorylation : Activated JAKs phosphorylate the cytoplasmic tails of the receptors, creating docking sites for STAT proteins (primarily STAT3 and STAT5).[9]
-
Transcription : Recruited STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and bind to the promoter region of the PIM1 gene, thereby initiating its transcription.[1][4]
Interestingly, Pim-1 can participate in a negative feedback loop by phosphorylating and stabilizing Suppressor of Cytokine Signaling (SOCS) proteins (SOCS1 and SOCS3).[1] Stabilized SOCS proteins then inhibit JAKs, thereby downregulating the very pathway that triggers Pim-1 expression.[1]
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PIM1 - Wikipedia [en.wikipedia.org]
- 5. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pim-kinases-in-cancer-diagnostic-prognostic-and-treatment-opportunities - Ask this paper | Bohrium [bohrium.com]
- 7. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pim Kinases: Important Regulators of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Pim-1 Kinase in Cellular Proliferation and Survival: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Pim-1 proto-oncogene, a highly conserved serine/threonine kinase, has emerged as a critical regulator of fundamental cellular processes, including cell cycle progression and apoptosis.[1][2] Its expression is induced by a variety of cytokines and growth factors, primarily through the JAK/STAT signaling pathway.[1][3] Aberrant expression of Pim-1 is frequently observed in a wide range of hematological malignancies and solid tumors, such as prostate and pancreatic cancer, where it contributes to tumorigenesis by promoting cell proliferation and inhibiting apoptosis.[4][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms by which Pim-1 governs cell cycle transitions and apoptotic pathways, details key experimental protocols for its study, and presents its substrates and clinical inhibitors in structured tables and signaling diagrams.
Pim-1 in Cell Cycle Regulation
Pim-1 kinase is a key accelerator of the cell cycle, exerting its influence at both the G1/S and G2/M transitions.[4][7] It achieves this by phosphorylating and modulating the activity of critical cell cycle inhibitors and activators.
G1/S Transition Control
Pim-1 promotes entry into the S phase by targeting the cyclin-dependent kinase (CDK) inhibitors p21Cip1/WAF1 and p27Kip1.
-
Phosphorylation of p21Cip1/WAF1: Pim-1 directly phosphorylates p21 on Threonine 145 (Thr145).[8][9] This phosphorylation event has two major consequences: it promotes the translocation of p21 from the nucleus to the cytoplasm and enhances its stability.[8][10][11] While nuclear p21 acts as a potent cell cycle inhibitor, cytoplasmic p21 has been associated with anti-apoptotic and oncogenic functions.[10] By sequestering p21 in the cytoplasm, Pim-1 effectively removes the brakes on CDK2 activity, facilitating the G1/S transition.[3][10]
-
Downregulation of p27Kip1: Pim-1 regulates p27 at both the transcriptional and post-translational levels.[4][12]
-
Post-translational: Pim kinases phosphorylate p27 at Threonine 157 (T157) and Threonine 198 (T198).[4][12] This phosphorylation creates a binding site for 14-3-3 proteins, leading to the nuclear export of p27 and its subsequent proteasome-dependent degradation.[12]
-
Transcriptional: Pim-1 phosphorylates and inactivates Forkhead box O (FoxO) transcription factors (e.g., FoxO1a, FoxO3a), which are responsible for transcribing the p27 gene.[4][12] This dual-pronged attack ensures a significant reduction in cellular p27 levels, thereby promoting cell cycle progression.[4]
-
G2/M Transition Control
Pim-1 also plays a role in the entry into mitosis by activating Cdc25 phosphatases.
-
Activation of Cdc25A and Cdc25C: Pim-1 physically interacts with and phosphorylates the cell division cycle 25A (Cdc25A) phosphatase, which enhances its activity.[13][14] Cdc25A, in turn, activates CDK/cyclin complexes required for cell cycle progression.[15] This creates a feed-forward loop, as Cdc25A is also a transcriptional target of c-Myc, a key collaborator of Pim-1.[13] Pim-1 can also phosphorylate and activate Cdc25C, another crucial phosphatase for the G2/M transition.[4][6]
Synergy with c-Myc
The collaboration between Pim-1 and the c-Myc oncoprotein is a powerful driver of tumorigenesis.[5][16]
-
c-Myc Stabilization: Pim-1 and Pim-2 can phosphorylate c-Myc on Serine 329, a novel site that protects it from proteasomal degradation.[5] Pim-1 also indirectly affects c-Myc stability by modulating phosphorylation at other key sites like Thr58 and Ser62.[5]
-
Enhanced Transcriptional Activity: By stabilizing c-Myc, Pim-1 enhances its transcriptional activity, leading to the upregulation of genes involved in proliferation and cell growth.[5][17] This synergistic relationship is critical for the rapid development of lymphomas observed in bitransgenic mouse models.[5]
Signaling Pathway: Pim-1 in G1/S Regulation
Caption: Pim-1 promotes G1/S transition by inhibiting p27 and relocating p21.
Pim-1 in Apoptosis Regulation
Pim-1 is a potent survival kinase that protects cells from apoptosis induced by various stimuli, including cytokine withdrawal and chemotherapy drugs.[2][7][18]
Inactivation of Pro-Apoptotic Proteins
A primary anti-apoptotic mechanism of Pim-1 is the direct phosphorylation and inactivation of the pro-apoptotic Bcl-2 family member, BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Pim-1 on Serine 112 promotes its sequestration by 14-3-3 proteins, preventing it from binding to and antagonizing anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7][10] This leaves Bcl-2 and Bcl-xL free to inhibit the mitochondrial apoptosis pathway.
Regulation of Bcl-2 Family Expression
Enforced expression of Pim-1 has been shown to maintain the expression of anti-apoptotic Bcl-2 mRNA after cytokine withdrawal in dependent cell lines.[18][19] Downregulation of both Pim-1 and Bcl-2 is observed during apoptosis induced by IL-6 depletion, suggesting a direct link between Pim-1 activity and Bcl-2 levels.[20] This indicates that in addition to inhibiting pro-apoptotic members, Pim-1 also ensures the continued presence of survival factors.
Inhibition of Apoptotic Signaling Cascades
Pim-1 can also inhibit stress-induced apoptosis by targeting upstream signaling kinases. It has been shown to phosphorylate and inhibit Apoptosis Signal-regulating Kinase 1 (Ask1).[21] By inhibiting Ask1, Pim-1 blocks the activation of the downstream JNK and p38 MAPK pathways, which are critical for executing stress-induced cell death.[21]
A Context-Dependent Role with c-Myc
While Pim-1 generally promotes survival, its interaction with c-Myc can, under certain conditions like serum deprivation, paradoxically stimulate c-Myc-mediated apoptosis.[16] This process occurs upstream of caspase-3 activation and requires the kinase activity of Pim-1.[16] This suggests that the ultimate outcome of Pim-1 signaling (survival vs. apoptosis) is highly context-dependent and influenced by the cellular environment and the status of cooperating oncogenes.
Signaling Pathway: Pim-1 in Apoptosis Regulation
Caption: Pim-1 inhibits apoptosis by phosphorylating BAD and suppressing Ask1.
Quantitative Data Summary
The following tables summarize key quantitative findings regarding Pim-1 substrates and phosphorylation sites.
Table 1: Key Pim-1 Substrates in Cell Cycle and Apoptosis
| Substrate | Function | Pim-1 Effect | Key Phosphorylation Site(s) | Outcome |
| p21Cip1/WAF1 | CDK Inhibitor | Phosphorylation | Thr145[8][9] | Nuclear export, stabilization, G1/S progression.[8][10] |
| p27Kip1 | CDK Inhibitor | Phosphorylation | Thr157, Thr198[4][12] | Nuclear export, degradation, G1/S progression.[12] |
| Cdc25A | Phosphatase | Phosphorylation, Activation | Not fully mapped | G1/S & G2/M progression, enhanced transformation.[13][14] |
| c-Myc | Transcription Factor | Phosphorylation | Ser329[5] | Increased stability, enhanced transcriptional activity.[5] |
| BAD | Pro-apoptotic Bcl-2 family | Phosphorylation | Ser112[7] | Inactivation, sequestration by 14-3-3, cell survival.[7] |
| FoxO1a/FoxO3a | Transcription Factors | Phosphorylation | Not fully mapped | Inactivation, reduced transcription of p27.[4][12] |
| Ask1 | Pro-apoptotic Kinase | Phosphorylation | Ser83[21] | Inactivation, inhibition of stress-induced apoptosis.[21] |
Key Experimental Protocols
Studying the function of Pim-1 involves a range of standard molecular and cell biology techniques.
In Vitro Kinase Assay
This assay directly measures the ability of Pim-1 to phosphorylate a substrate.
Methodology:
-
Protein Purification: Recombinant, active Pim-1 kinase and the purified substrate protein (e.g., GST-p21, His-BAD) are required.
-
Reaction Setup: Combine purified Pim-1 kinase and substrate in a kinase buffer containing ATP (often radiolabeled [γ-32P]ATP) and MgCl2.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Detection:
-
Radiolabeling: Separate proteins by SDS-PAGE, dry the gel, and expose it to X-ray film (autoradiography) to detect the phosphorylated substrate.
-
Antibody-based: Separate proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using a phospho-specific antibody for the site of interest.
-
Workflow: In Vitro Kinase Assay
Caption: Workflow for assessing direct substrate phosphorylation by Pim-1 kinase.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Pim-1 expression or inhibition on cell cycle phase distribution.
Methodology:
-
Cell Culture: Culture cells with desired modifications (e.g., Pim-1 overexpression, knockdown, or inhibitor treatment).
-
Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C.
-
Staining: Rehydrate the cells in PBS and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI).
-
Analysis: Analyze the stained cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the DNA content, allowing for quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.
Co-Immunoprecipitation (Co-IP)
Co-IP is performed to demonstrate a physical interaction between Pim-1 and a putative substrate within a cell.
Methodology:
-
Cell Lysis: Lyse cells expressing both Pim-1 and the target protein in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins (e.g., anti-Pim-1).
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture. The beads will bind the antibody, capturing the "bait" protein and any interacting "prey" proteins.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution & Analysis: Elute the protein complexes from the beads using SDS-PAGE loading buffer. Analyze the eluate by Western blotting, probing with an antibody against the suspected interacting partner (e.g., anti-p27).
Clinical Significance and Therapeutic Targeting
The overexpression of Pim kinases in numerous cancers makes them attractive targets for therapeutic intervention.[3][22] Several small molecule inhibitors targeting the ATP-binding pocket of Pim kinases have been developed and are in various stages of clinical investigation.[3][23]
Table 2: Selected Pim Kinase Inhibitors in Clinical Development
| Inhibitor | Type | Target Cancers in Trials | Status (Representative Trials) |
| SGI-1776 | Pan-Pim | Prostate Cancer, Non-Hodgkin Lymphoma | Terminated (cardiac toxicity)[24] |
| AZD1208 | Pan-Pim | Acute Myeloid Leukemia, Prostate Cancer | Phase I/II completed/terminated[3][22] |
| PIM447 (LGH447) | Pan-Pim | Multiple Myeloma | Phase I/II completed[3][24] |
| INCB053914 | Pan-Pim | Diffuse Large B-cell Lymphoma, Advanced Malignancies | Phase I/II completed/terminated[24] |
Note: Clinical trial status is subject to change. This table is for illustrative purposes based on available data.
Targeting Pim-1 may be particularly effective in combination with standard chemotherapies, as its inhibition can sensitize cancer cells to apoptosis.[22] Furthermore, given the strong synergy between Pim-1 and c-Myc, Pim inhibitors hold promise for treating c-Myc-driven malignancies, which have historically been difficult to target directly.[17][22]
Conclusion
Pim-1 kinase is a central node in signaling networks that balance cell proliferation and survival. By phosphorylating a diverse array of substrates, it overrides key cell cycle checkpoints and dismantles pro-apoptotic machinery. This dual functionality makes Pim-1 a potent oncogene and a high-priority target for the development of novel cancer therapeutics. A thorough understanding of its regulatory mechanisms and interactions, facilitated by the experimental approaches detailed herein, is essential for designing effective strategies to counteract its pro-tumorigenic effects.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pim kinase-dependent inhibition of c-Myc degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Pim-1 Kinase Inhibits Pathological Injury by Promoting Cardioprotective Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pim-1 kinase-dependent phosphorylation of p21Cip1/WAF1 regulates its stability and cellular localization in H1299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphorylation of the cell cycle inhibitor p21Cip1/WAF1 by Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physical and functional interactions between Pim-1 kinase and Cdc25A phosphatase. Implications for the Pim-1-mediated activation of the c-Myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PrimoVeNde [librarysearch.library.utoronto.ca]
- 15. drpress.org [drpress.org]
- 16. Pim-1 kinase stimulates c-Myc-mediated death signaling upstream of caspase-3 (CPP32)-like protease activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pim1 promotes human prostate cancer cell tumorigenicity and c-MYC transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. experts.arizona.edu [experts.arizona.edu]
- 20. Down-regulation of Pim-1 and Bcl-2 is accompanied with apoptosis of interleukin-6-depleted mouse B-cell hybridoma 7TD1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. juniperpublishers.com [juniperpublishers.com]
- 24. mdpi.com [mdpi.com]
Pim-1 Kinase: A Deep Dive into its Substrates and Downstream Signaling
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a constitutively active serine/threonine kinase that has emerged as a critical regulator of diverse cellular processes.[1][2][3] Its functional repertoire, encompassing cell cycle progression, apoptosis, and transcriptional activation, positions it as a key player in both normal physiology and tumorigenesis.[4][5] Overexpression of Pim-1 is a frequent observation in a multitude of hematological and solid malignancies, including prostate cancer, lymphoma, and leukemia, underscoring its significance as a therapeutic target.[6][7] This technical guide provides an in-depth exploration of the known substrates of Pim-1 kinase and the downstream signaling pathways it modulates, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Pim-1 Kinase Substrates: A Quantitative Overview
Pim-1 kinase exhibits a preference for substrates containing a consensus phosphorylation motif, characterized by basic residues (Arginine or Lysine) at the -3 and -5 positions relative to the phosphorylated Serine or Threonine.[8][9] The optimal substrate peptide sequence has been identified as Lys/Arg-Lys/Arg-Arg-Lys/Arg-Leu-Ser/Thr-X, where X is an amino acid with a small side chain.[10] A more refined consensus sequence for Pim kinase recognition is RXRHXS.[11] The phosphorylation of these substrates by Pim-1 initiates a cascade of downstream events that collectively regulate cellular function. A summary of key Pim-1 substrates, their phosphorylation sites, and the associated functional outcomes is presented below.
| Substrate | Phosphorylation Site(s) | Functional Consequence | References |
| Cell Cycle Regulators | |||
| p21Cip1/Waf1 | Thr145 | Promotes cell proliferation by affecting cellular localization and stability.[6] | [6] |
| p27Kip1 | Thr157, Thr198 | Promotes nuclear exclusion and degradation, leading to cell cycle progression.[6] | [6] |
| CDC25A | Not specified | Enhances phosphatase activity, promoting cell cycle progression.[7] | [7] |
| C-TAK1 | Not specified | Phosphorylation reduces C-TAK1's ability to inactivate Cdc25C, promoting G2/M transition.[12] | [12] |
| Apoptosis Regulators | |||
| BAD | Ser112, Ser136, Ser155 | Inhibits pro-apoptotic activity by promoting its dissociation from Bcl-XL and binding to 14-3-3 proteins.[13][14] | [13][14] |
| ASK1 | Ser83 | Decreases its kinase activity, thereby inhibiting stress-induced apoptosis.[15] | [15] |
| Transcription Factors and Co-regulators | |||
| c-Myc | Ser62, Ser329 | Increases protein stability and enhances transcriptional activity.[15] | [15] |
| Histone H3 | Ser10 | Stimulates the transcription of a subset of MYC-specific genes.[15] | [15] |
| NFATc1 | Ser257, S335 | Increases transcriptional activity.[13] | [13] |
| FOXP3 | Not specified | Leads to increased cell adhesion, migration, and invasion.[12][16] | [12][16] |
| Signaling Pathway Components | |||
| SOCS1 | Not specified | Stabilizes SOCS1, leading to the suppression of JAK/STAT signaling (negative feedback).[17] | [17] |
| SOCS3 | Not specified | Stabilizes SOCS3, contributing to the negative regulation of the JAK/STAT pathway.[17] | [17] |
| FLT3-ITD | Ser935 | Participates in a positive-feedback loop, enhancing its expression and stability.[17] | [17] |
| eIF4B | Ser406 | Required for MET translation, promoting cell migration.[12] | [12] |
| GSK3β | Not specified | Inhibition of GSK3β leads to increased adhesion, cell migration, and invasion.[12][16] | [12][16] |
| Notch1 | Ser2152 | Promotes migration of prostate cancer cells.[12] | [12] |
| eNOS | Ser633 | Increases eNOS activity, mediating angiogenesis.[12] | [12] |
| CXCR4 | Not specified | Regulates surface expression, promoting migration and invasion.[16] | [16] |
Downstream Signaling Pathways
Pim-1 kinase is a central node in multiple signaling pathways that are crucial for cellular homeostasis and are often dysregulated in cancer. Its expression is primarily regulated by the JAK/STAT pathway, which is activated by a variety of cytokines and growth factors.[15][17] Once expressed, Pim-1 phosphorylates a plethora of downstream effectors, influencing key cellular decisions.
JAK/STAT-Pim-1 Signaling Axis
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal upstream regulator of Pim-1 expression.[17] Cytokines such as Interleukins (IL-2, IL-3, IL-6) bind to their receptors, leading to the activation of JAKs.[17] Activated JAKs then phosphorylate STAT proteins (primarily STAT3 and STAT5), which dimerize and translocate to the nucleus to induce the transcription of target genes, including PIM1.[17] Pim-1, in turn, can create a negative feedback loop by phosphorylating and stabilizing Suppressor of Cytokine Signaling (SOCS) proteins, which inhibit JAK activity.[17]
Pim-1 in Cell Cycle Regulation
Pim-1 promotes cell cycle progression by targeting key cell cycle inhibitors.[6] It phosphorylates p21Cip1/Waf1 on Threonine 145, leading to its dissociation from Proliferating Cell Nuclear Antigen (PCNA) and promoting cell proliferation.[6][17] Similarly, Pim-1-mediated phosphorylation of p27Kip1 at Threonine 157 and 198 facilitates its nuclear export and subsequent degradation, thereby relieving its inhibitory effect on cyclin-dependent kinases (CDKs).[6] Furthermore, Pim-1 can activate the CDC25A phosphatase, which in turn activates CDKs to drive cell cycle transitions.[7]
Pim-1 and the Apoptotic Machinery
A crucial function of Pim-1 is the promotion of cell survival by inhibiting apoptosis.[15] A primary mechanism for this is the phosphorylation of the pro-apoptotic Bcl-2 family member, BAD.[13] Pim-1 phosphorylates BAD on Serine 112, 136, and 155, which promotes its sequestration by 14-3-3 proteins and prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-XL.[13][14] Additionally, Pim-1 can suppress apoptosis by phosphorylating and inhibiting Apoptosis signal-regulating kinase 1 (ASK1), a key component of the stress-induced JNK and p38 MAPK signaling pathways.[15]
Experimental Protocols
The identification and validation of Pim-1 kinase substrates and the characterization of its downstream effects rely on a variety of robust experimental techniques. Detailed below are methodologies for key experiments.
In Vitro Pim-1 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits (e.g., Promega, BPS Bioscience) and measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[4][15][17]
Materials:
-
Recombinant active Pim-1 kinase
-
Pim-1 substrate (e.g., S6K synthetic peptide: KRRRLASLR)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well white plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase assay buffer, the desired concentration of Pim-1 substrate, and the test compound or vehicle control in the wells of the plate.
-
Add diluted active Pim-1 kinase to each well, except for the "no enzyme" control wells.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP to each well to a final desired concentration (e.g., 25-50 µM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Termination and ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Measurement:
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the Pim-1 kinase activity.
-
Identification of Pim-1 Substrates using Reverse In-gel Kinase Assay (RIKA)
The RIKA method allows for the high-throughput identification of potential kinase substrates from complex protein mixtures.[16]
Workflow:
-
Protein Extract Preparation:
-
Prepare whole-cell protein extracts from the cells of interest.
-
Quantitatively dephosphorylate and deglycosylate the protein extracts to ensure all potential phosphorylation sites are accessible.
-
-
In-gel Kinase Reaction:
-
Resolve the treated protein extract on a denaturing SDS-polyacrylamide gel where recombinant active Pim-1 kinase has been co-polymerized within the gel matrix. A parallel control gel without the kinase is also run.
-
After electrophoresis, denature and then renature the proteins within the gel to restore kinase activity.
-
Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP or [γ-³³P]ATP to allow for the phosphorylation of substrates by the embedded Pim-1 kinase.
-
-
Analysis and Identification:
-
Wash the gel extensively to remove unincorporated radiolabeled ATP.
-
Visualize the phosphorylated proteins by autoradiography.
-
Excise the protein bands that are phosphorylated in the kinase-containing gel but not in the control gel.
-
Identify the proteins in the excised bands using mass spectrometry (LC-MS/MS).
-
Mass Spectrometry-based Phosphoproteomics for In Vivo Substrate Validation
This approach enables the global and quantitative analysis of protein phosphorylation in cells, allowing for the identification of bona fide Pim-1 substrates and the elucidation of its signaling networks.[3][18]
General Protocol Outline:
-
Cell Culture and Perturbation:
-
Culture cells with and without the perturbation of Pim-1 activity. This can be achieved through the overexpression of Pim-1, knockdown/knockout of the PIM1 gene, or treatment with a specific Pim-1 inhibitor.
-
-
Protein Extraction and Digestion:
-
Lyse the cells and extract the proteins.
-
Reduce, alkylate, and digest the proteins into peptides using a protease such as trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich the phosphopeptides from the complex peptide mixture using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the phosphopeptides and localize the phosphorylation sites using database search algorithms.
-
Quantify the relative abundance of each phosphopeptide between the different experimental conditions (e.g., using stable isotope labeling methods like SILAC or label-free quantification).
-
Phosphopeptides that show a significant change in abundance upon perturbation of Pim-1 activity are considered potential direct or indirect substrates.
-
Conclusion
Pim-1 kinase is a multifaceted signaling molecule with a profound impact on cellular physiology and a well-established role in the pathogenesis of cancer. The expanding list of its substrates continues to illuminate the intricate mechanisms by which Pim-1 exerts its influence on cell proliferation, survival, and metabolism. The detailed understanding of its downstream effectors and the signaling pathways they govern is paramount for the rational design and development of novel therapeutic strategies targeting Pim-1. The experimental protocols outlined in this guide provide a robust framework for researchers to further unravel the complexities of Pim-1 signaling and to identify and validate novel substrates, thereby paving the way for innovative anti-cancer therapies.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Rational Redesign of a Functional Protein Kinase-Substrate Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. PIM1 kinase and its diverse substrate in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. traxtal.com [traxtal.com]
- 8. Structure and substrate specificity of the Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. Phosphorylation site substrate specificity determinants for the Pim-1 protooncogene-encoded protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pim kinase substrate identification and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Profiling the Substrate Specificity of Protein Kinases by On-Bead Screening of Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
The Cutting Edge of Cancer Therapy: A Technical Guide to the Discovery and Synthesis of Novel Pim-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Pim-1 kinase, a serine/threonine kinase frequently overexpressed in a multitude of hematological malignancies and solid tumors, has emerged as a pivotal target in modern oncology research. Its role in promoting cell proliferation, survival, and resistance to apoptosis makes it a compelling candidate for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of novel Pim-1 inhibitors, offering detailed experimental protocols, comprehensive data summaries, and visualizations of key biological and experimental processes.
The Pim-1 Signaling Pathway: A Central Node in Oncogenesis
Pim-1 is a constitutively active kinase, primarily regulated at the level of transcription. Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway. Once expressed, Pim-1 phosphorylates a range of downstream substrates, thereby modulating numerous cellular processes critical for cancer development and progression.
The diagram below illustrates the central role of the Pim-1 signaling pathway in cancer.
Caption: The Pim-1 Signaling Pathway in Cancer.
Discovery of Novel Pim-1 Inhibitors: A Workflow
The identification and development of novel Pim-1 inhibitors is a multi-step process that begins with the screening of large compound libraries and progresses through hit validation, lead optimization, and preclinical evaluation.
The following diagram outlines a typical workflow for the discovery and development of Pim-1 inhibitors.
Caption: A typical drug discovery workflow for Pim-1 inhibitors.
Synthesis of Novel Pim-1 Inhibitors: Key Scaffolds and Methodologies
A diverse range of chemical scaffolds has been explored in the quest for potent and selective Pim-1 inhibitors. This section details the synthesis of representative compounds from several key classes.
Thiazolidine-2,4-dione Derivatives
5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione is a well-characterized Pim-1 inhibitor.[1][2][3][4][5][6] The synthesis is typically achieved through a Knoevenagel condensation.[2]
General Synthetic Protocol:
-
A mixture of 2,4-thiazolidinedione (1.0 eq.), the appropriate benzaldehyde (1.0 eq.), and a catalytic amount of a base (e.g., piperidine or sodium acetate) in a suitable solvent (e.g., ethanol or acetic acid) is prepared.
-
The reaction mixture is heated to reflux for a specified period (typically 2-6 hours), with monitoring by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol or water) and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Oxo-indole Derivatives
The oxo-indole scaffold, inspired by the natural product saccharomonosporine A, has yielded potent pan-Pim kinase inhibitors.[7]
General Synthetic Protocol:
-
A mixture of a substituted isatin (1.0 eq.) and a substituted acetophenone (1.0-1.2 eq.) is dissolved in an appropriate solvent (e.g., ethanol).
-
A catalytic amount of a base (e.g., L-proline or pyrrolidine) is added to the mixture.
-
The reaction is stirred at room temperature or heated to reflux for a specified time (typically 4-24 hours), with monitoring by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired product.
Pyridyl Carboxamide Derivatives
The pyridyl carboxamide scaffold has been explored to develop potent pan-Pim kinase inhibitors with improved metabolic stability.[1][8]
General Synthetic Protocol:
-
To a solution of a substituted aminopyridine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or DMF), a substituted carboxylic acid (1.0-1.2 eq.), a coupling agent (e.g., HATU or EDCI, 1.2-1.5 eq.), and a base (e.g., DIPEA or triethylamine, 2.0-3.0 eq.) are added.
-
The reaction mixture is stirred at room temperature for a specified period (typically 12-24 hours), with monitoring by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by preparative HPLC to yield the final pyridyl carboxamide derivative.
Bis-thiazole Derivatives
Bis-thiazole derivatives have been synthesized and evaluated as preferential Pim-1 kinase inhibitors.[8][9] The synthesis often involves a Hantzsch thiazole synthesis.[8]
General Synthetic Protocol:
-
A mixture of a thiourea or thioamide derivative (2.0 eq.) and a bis(α-haloketone) (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid) is prepared.
-
The reaction mixture is heated to reflux for a specified duration (typically 4-12 hours), with monitoring by TLC.
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
The solid is washed with a suitable solvent (e.g., ethanol) and dried.
-
Recrystallization from an appropriate solvent can be performed for further purification.
In Vitro and In Vivo Evaluation: Experimental Protocols
The characterization of novel Pim-1 inhibitors requires a series of robust in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
In Vitro Pim-1 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Pim-1 kinase. A common method is the ADP-Glo™ Kinase Assay.
Protocol:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting a 5x stock solution.
-
Prepare a master mix containing the kinase substrate (e.g., a specific peptide) and ATP in 1x Kinase Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
-
Kinase Reaction:
-
Add the test inhibitor dilutions to the wells of a microplate.
-
Add the Pim-1 enzyme to the wells (excluding negative controls).
-
Initiate the reaction by adding the master mix to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of Pim-1 inhibitors on the viability and proliferation of cancer cell lines.[10]
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., a cell line known to overexpress Pim-1) in a 96-well plate at a predetermined density.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Pim-1 inhibitor in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the EC50 value (the concentration that inhibits cell growth by 50%) by plotting the data on a dose-response curve.
-
In Vivo Tumor Xenograft Model
This preclinical model evaluates the anti-tumor efficacy of a Pim-1 inhibitor in a living organism.[11][12]
Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., a prostate or leukemia cell line) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Pim-1 inhibitor to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Endpoint and Analysis:
-
At the end of the study (e.g., after a specified number of treatment days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the anti-tumor efficacy.
-
Tumor tissue can be further analyzed by immunohistochemistry for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Quantitative Data Summary of Novel Pim-1 Inhibitors
The following tables summarize the in vitro potency and cellular activity of selected novel Pim-1 inhibitors from different chemical classes.
Table 1: In Vitro Pim-1 Kinase Inhibitory Activity (IC50)
| Compound ID | Chemical Scaffold | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Reference(s) |
| SMI-4a | Thiazolidinedione | 17 | - | - | [13] |
| Compound 1 | Quinoxaline | 74 | >10,000 | >10,000 | [9] |
| AZD1208 | Imidazo[1,2-b]pyridazine | 0.4 | 5 | 1.9 | [13] |
| CX-6258 | Pyridyl Carboxamide | 5 | 25 | 16 | [13] |
| SGI-1776 | Pyridyl-imidazo[1,2-a]pyrazine | 7 | 350 | 70 | [13] |
| Compound 10f | 1,3,4-Oxadiazole | 17 | - | - | [7] |
| Compound 12 | Pyridine-based | 14.3 | - | - | [14] |
Table 2: Cellular Activity of Pim-1 Inhibitors (EC50)
| Compound ID | Cell Line | EC50 (µM) | Assay Type | Reference(s) |
| Compound 1 | KU812 (CML) | 38.9 | Cytotoxicity | [9] |
| Quercetagetin | RWPE2 (Prostate) | 5.5 | Inhibition of pBAD | [15] |
| Compound 10f | PC-3 (Prostate) | 0.016 | Cytotoxicity | [7] |
| Compound 12 | MCF-7 (Breast) | 0.5 | Cytotoxicity | [14] |
| Compound 5 | T47D (Breast) | 3-15 | Cytotoxicity | [16] |
| Compound 8 | T47D (Breast) | 3-15 | Cytotoxicity | [16] |
| Compound 14 | T47D (Breast) | 3-15 | Cytotoxicity | [16] |
| Compound 15 | T47D (Breast) | 3-15 | Cytotoxicity | [16] |
| Compound 16 | T47D (Breast) | 3-15 | Cytotoxicity | [16] |
Conclusion
The discovery and synthesis of novel Pim-1 inhibitors represent a highly active and promising area of cancer research. The diverse chemical scaffolds and synthetic strategies outlined in this guide, coupled with the detailed experimental protocols for their evaluation, provide a solid foundation for researchers and drug development professionals. The continued exploration of this critical oncogenic pathway holds significant potential for the development of new and effective cancer therapies. The data presented herein underscores the feasibility of identifying potent and selective Pim-1 inhibitors with significant anti-proliferative activity in cancer cells, paving the way for future clinical investigations.
References
- 1. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - OAK Open Access Archive [oak.novartis.com]
- 2. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carb… [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hit to lead account of the discovery of a new class of inhibitors of Pim kinases and crystallographic studies revealing an unusual kinase binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products [mdpi.com]
Structural Basis for Pim-1 Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural basis of Pim-1 kinase inhibition, providing a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document outlines the critical molecular interactions that govern inhibitor binding, details the experimental methodologies used to characterize these interactions, and presents a quantitative overview of various Pim-1 inhibitors.
Introduction to Pim-1 Kinase
Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and signal transduction.[1] Overexpression of Pim-1 is implicated in numerous human cancers, including prostate cancer and hematopoietic malignancies, making it an attractive target for therapeutic intervention.[1] The development of small molecule inhibitors that target the ATP-binding site of Pim-1 has become a significant focus in cancer research. A unique feature of the Pim-1 ATP-binding pocket is the presence of a proline residue (Pro123) in the hinge region, which prevents the formation of a canonical hydrogen bond that is common in other kinases.[2] This structural distinction provides an opportunity for the design of highly selective inhibitors.
Pim-1 Kinase Signaling Pathway
Pim-1 is regulated by the JAK/STAT pathway and is activated by various cytokines and growth factors.[1][3] Once expressed, Pim-1 phosphorylates a range of downstream substrates, thereby modulating their activity and influencing cellular processes. The following diagram illustrates the central role of Pim-1 in cellular signaling.
References
Pim-1 Kinase in Drug Resistance Mechanisms: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the role of the Pim-1 serine/threonine kinase in mediating resistance to anti-cancer therapies. It details the molecular mechanisms, summarizes key quantitative data, provides exemplary experimental protocols, and illustrates critical signaling pathways.
Introduction to Pim-1 Kinase
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that act as key regulators of diverse cellular processes.[1] Originally identified as oncogenes in hematopoietic malignancies, their overexpression is now linked to a wide array of solid tumors, including prostate, breast, and pancreatic cancers.[1][2] Pim kinases are constitutively active upon transcription and are primarily regulated at the level of protein expression and stability.[3][4] They are downstream effectors of numerous signaling pathways, most notably the JAK/STAT pathway, which is activated by various cytokines and growth factors.[5]
A growing body of evidence implicates Pim-1 kinase as a significant driver of resistance to a broad spectrum of cancer therapies, including conventional chemotherapy, targeted agents, and radiotherapy.[1][6][7] Its central role in promoting cell survival, proliferation, and inhibiting apoptosis makes it a critical node in the development of both intrinsic and acquired drug resistance.[3][8] This guide elucidates the core molecular mechanisms through which Pim-1 exerts its pro-survival and resistance-conferring functions.
Core Mechanisms of Pim-1-Mediated Drug Resistance
Pim-1 kinase promotes therapeutic resistance through a multi-pronged approach, impacting apoptosis, drug efflux, redox homeostasis, and crosstalk with other oncogenic signaling pathways.
Inhibition of Apoptosis
A primary mechanism by which Pim-1 confers drug resistance is by directly suppressing the intrinsic apoptotic pathway. Many chemotherapeutic agents exert their cytotoxic effects by inducing apoptosis. Pim-1 counteracts this by phosphorylating and inactivating key pro-apoptotic proteins.
-
Bad (Bcl-2 agonist of cell death): All three Pim isoforms can phosphorylate the pro-apoptotic protein Bad at Ser112.[1] This phosphorylation creates a binding site for 14-3-3 proteins, which sequesters Bad in the cytoplasm and prevents it from binding to and inhibiting the anti-apoptotic proteins BCL-XL and Bcl-2 at the mitochondrial membrane.[1][9] This action maintains mitochondrial integrity and prevents the release of cytochrome c.
-
ASK1 (Apoptosis signal-regulating kinase 1): Pim-1 can phosphorylate and inactivate ASK1, a key component of the MAPK signaling cascade that regulates stress-induced cell death.[1]
-
Mitochondrial Integrity: Pim-1 is involved in maintaining mitochondrial transmembrane potential.[1][10] By preventing the decrease in mitochondrial potential typically induced by agents like cisplatin, Pim-1 inhibits the activation of downstream caspases-9 and -3, thereby blocking the apoptotic cascade.[10]
Caption: Pim-1 inhibits apoptosis by phosphorylating Bad, leading to its sequestration.
Regulation of Drug Efflux Pumps
Pim-1 enhances the activity of ATP-binding cassette (ABC) transporters, which function as efflux pumps to expel chemotherapeutic drugs from cancer cells, thereby reducing intracellular drug concentration and efficacy.[11]
-
P-glycoprotein (P-gp/MDR1/ABCB1): Pim-1 can directly phosphorylate P-gp, a well-known transporter associated with multidrug resistance.[5][12] This phosphorylation is believed to enhance its stability and drug efflux activity.
-
BCRP (Breast Cancer Resistance Protein/ABCG2): The long isoform of Pim-1 (Pim-1L), which localizes to the plasma membrane, directly phosphorylates BCRP, promoting its drug resistance function in cancers like prostate cancer.[1][5]
Inhibition of Pim-1 has been shown to sensitize cells to chemotherapies that are substrates for these pumps, an effect mediated by both decreased transporter activity and reduced expression levels.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PIM1 kinase and its diverse substrate in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PIM kinases in hematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current perspectives on targeting PIM kinases to overcome mechanisms of drug resistance and immune evasion in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pim-1 plays a pivotal role in hypoxia-induced chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The oncogenic PIM kinase family regulates drug resistance through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Targeting Pim-1 in Hematological Malignancies: A Technical Guide to Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) kinase is a constitutively active serine/threonine kinase that has emerged as a significant therapeutic target in oncology, particularly within hematological malignancies.[1] Overexpressed in a wide array of leukemias and lymphomas, Pim-1 is a critical downstream effector of oncogenic signaling pathways, such as JAK/STAT, and plays a pivotal role in promoting cell survival, proliferation, and resistance to therapy.[2][3][4] Its unique structural features and clear involvement in tumor progression have spurred the development of numerous small-molecule inhibitors, several of which have advanced into clinical trials.[2][5] This technical guide provides an in-depth overview of the Pim-1 signaling axis, summarizes preclinical and clinical data for Pim-1 inhibitors, details key experimental protocols for their evaluation, and outlines the therapeutic rationale for targeting Pim-1 in hematological cancers.
Pim-1 Upregulation and Core Signaling Pathways
Pim-1, along with its family members Pim-2 and Pim-3, lacks a regulatory domain, meaning its activity is primarily controlled at the level of transcription, translation, and protein stability.[3][6] In hematological malignancies, Pim-1 expression is frequently upregulated by cytokines and growth factors (e.g., IL-2, IL-3, IL-6, GM-CSF) that activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2] Oncogenic mutations in upstream components, such as FLT3-ITD or JAK2-V617F, lead to constitutive STAT5 activation, which in turn drives high levels of Pim-1 transcription.[1][4][7]
Once expressed, the Pim-1 protein is stabilized by interaction with heat shock protein 90 (Hsp90), which protects it from proteasomal degradation.[2][4] Pim-1 then phosphorylates a wide array of downstream substrates to exert its oncogenic functions.
Downstream Oncogenic Functions of Pim-1
Pim-1's role in tumorigenesis is multifaceted, impacting cell cycle progression, apoptosis, protein synthesis, and cellular metabolism.[8][9]
-
Inhibition of Apoptosis: Pim-1 phosphorylates the pro-apoptotic protein Bad on Ser112.[2][10] This creates a binding site for 14-3-3 proteins, sequestering Bad and preventing it from inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting cell survival.[2]
-
Cell Cycle Progression: Pim-1 promotes cell cycle progression by phosphorylating and inactivating cell cycle inhibitors p21 and p27.[2][11] This leads to their nuclear export and subsequent degradation, removing a key brake on the cell cycle.
-
Cooperation with c-Myc: Pim-1 and the c-Myc oncogene cooperate powerfully. Pim-1 can phosphorylate and stabilize the c-Myc protein, enhancing its transcriptional activity.[2][9] Furthermore, Pim-1 can act as a transcriptional co-factor for Myc by phosphorylating histone H3 at Ser10 at Myc-binding sites, facilitating transcriptional activation of shared target genes.[9][11]
-
Promotion of Protein Synthesis: Pim-1 signaling converges on the mTORC1 pathway, a central regulator of protein synthesis. It can phosphorylate and inactivate PRAS40, a negative regulator of mTORC1.[12] Pim-1 also phosphorylates 4E-BP1, a key translational repressor, promoting cap-dependent translation of proteins essential for cell growth, such as Mcl-1 and Cyclin D1.[13][14]
Pim-1 as a Therapeutic Target in Hematological Cancers
The rationale for targeting Pim-1 is compelling. Its expression is low in normal tissues but significantly elevated in a variety of hematological malignancies, and high expression often correlates with poor prognosis.[1][7][15] Furthermore, Pim-1 has been implicated in resistance to both conventional chemotherapy and targeted agents.[3][8][13]
Table 1: Pim-1 Expression in Hematological Malignancies
| Malignancy | Expression Status & Key Findings | Citation(s) |
| Acute Myeloid Leukemia (AML) | Overexpressed, particularly in cases with FLT3-ITD or MLL rearrangements. High Pim-1 mRNA is a potential independent negative prognostic factor. | [2][7][15] |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Highly expressed in a significant subset, especially in Early T-cell Precursor (ETP)-ALL. Expression can be induced by IL-7 and chemotherapy, suggesting a role in resistance. | [8][16][17] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Overexpressed in approximately 50% of cases, more frequently in the activated B-cell (ABC) subtype due to constitutive JAK/STAT3 signaling. | [2] |
| Mantle Cell Lymphoma (MCL) | Pim kinases are overexpressed. Inhibition of Pim-1 leads to decreased phosphorylation of c-Myc and 4E-BP1, reducing Mcl-1 and cyclin D1 levels and inducing apoptosis. | [14] |
| Multiple Myeloma (MM) | Pim kinases are highly expressed and support myeloma cell growth and survival. Pan-Pim inhibition shows significant preclinical activity. | [13][18] |
| Myelofibrosis (MF) | Pim-1 expression is significantly upregulated and plays a role in modulating cytokine-induced JAK/STAT and PI3K/AKT pathways. | [19] |
Development and Efficacy of Pim-1 Inhibitors
The unique hinge region of the Pim kinase ATP-binding pocket has facilitated the development of potent and selective small-molecule inhibitors.[3][5] Numerous compounds have demonstrated significant anti-tumor activity in preclinical models.
Table 2: In Vitro Potency of Selected Pim Kinase Inhibitors
| Inhibitor | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) | Key Features | Citation(s) |
| SGI-1776 | ~7 | ~360 | ~93 | Early-generation pan-Pim inhibitor, also targets Flt3. | [2][14] |
| AZD1208 | 0.4 | 5.0 | 1.9 | Potent, orally available pan-Pim inhibitor. | [2] |
| LGB321 | 0.6 | 0.8 | 3.1 | Potent pan-Pim inhibitor with demonstrated activity against PIM2-dependent MM cells. | [20] |
| GNE-652 | ~0.02 | ~0.08 | ~0.02 | Picomolar pan-Pim inhibitor with excellent selectivity. | [12][18] |
| TP-3654 | N/A | N/A | N/A | Highly selective PIM1 kinase inhibitor. | [19] |
| Thiazolidinedione 4a | 13 | 2300 | N/A | Highly selective for Pim-1 over Pim-2. | [21] |
Note: IC₅₀ values can vary based on assay conditions. Data are compiled from multiple sources for illustrative purposes.
Preclinical studies have consistently shown that Pim inhibition leads to cell cycle arrest and apoptosis in a broad range of hematological cancer cell lines.[12][20] In xenograft models of AML and MM, Pim inhibitors have demonstrated single-agent efficacy and have shown synergistic effects when combined with standard-of-care agents like cytarabine or immunomodulatory drugs.[12][13][20][22]
Table 3: Pim Kinase Inhibitors in Clinical Development
| Inhibitor | Phase | Target Malignancies | Status / Key Findings | Citation(s) |
| PIM447 (LGH447) | Phase I/II | Multiple Myeloma, Myelofibrosis | Investigated in combination with other agents. Showed synergistic effects with pomalidomide + dexamethasone in preclinical MM models. | [13] |
| AZD1208 | Phase I | AML, MDS | Clinical development was discontinued. Showed preclinical efficacy but clinical activity was limited. | [2] |
| SGI-1776 | Phase I | NHL, Prostate Cancer | Clinical development was halted due to cardiotoxicity concerns. | [2] |
| TP-3654 | Phase I/II | Myelofibrosis (Relapsed/Refractory) | Monotherapy showed clinical activity, including spleen volume reduction, symptom improvement, and broad reductions in circulating cytokines. | [19] |
Key Experimental Protocols for Inhibitor Evaluation
Evaluating the therapeutic potential of a novel Pim-1 inhibitor requires a standardized workflow encompassing biochemical, cellular, and in vivo assays.
In Vitro Kinase Binding/Activity Assay (e.g., LanthaScreen® or ADP-Glo™)
Objective: To determine the direct inhibitory potential (IC₅₀) of a compound against purified Pim-1 kinase.
Methodology (LanthaScreen® Eu Kinase Binding Assay Example): [23]
-
Principle: This assay measures the displacement of an Alexa Fluor® 647-labeled ATP-competitive tracer from the kinase active site by an inhibitor. A europium-labeled anti-tag antibody binds the kinase, and FRET occurs between the europium donor and the tracer's acceptor fluorophore. Inhibition disrupts FRET.
-
Reagents: 1X Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), purified recombinant Pim-1, Eu-anti-tag antibody, Kinase Tracer 236, test compound series, and a known inhibitor (e.g., staurosporine) as a positive control.
-
Procedure (384-well plate format): a. Prepare serial dilutions of the test compound in 1X Kinase Buffer containing a constant percentage of DMSO. b. In each well, add 5 µL of the compound dilution. c. Prepare a kinase/antibody mix (e.g., 3X final concentration of Pim-1 and Eu-antibody) and add 5 µL to each well. d. Prepare a tracer solution (3X final concentration) and add 5 µL to each well to initiate the binding reaction. e. Incubate the plate at room temperature for 60 minutes, protected from light. f. Read the plate on a fluorescence plate reader capable of time-resolved FRET, measuring emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Cell-Based Potency and Apoptosis Assay
Objective: To measure the effect of a Pim-1 inhibitor on the viability and apoptosis of hematological cancer cell lines.
Methodology (Using Jeko-1 MCL cells as an example): [14]
-
Cell Culture: Culture Jeko-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Viability Assay (e.g., CellTiter-Glo®): a. Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well. b. Treat cells with a serial dilution of the Pim-1 inhibitor for 72 hours. c. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells). d. Measure luminescence on a plate reader. Calculate EC₅₀ from the dose-response curve.
-
Apoptosis Assay (e.g., Annexin V/PI Staining): a. Treat cells with the inhibitor at relevant concentrations (e.g., 1x and 5x EC₅₀) for 48 hours. b. Harvest cells, wash with PBS, and resuspend in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes. d. Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
In Vivo Xenograft Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of a Pim-1 inhibitor in a living organism.
Methodology (AML Xenograft Model Example): [20]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Implantation: Subcutaneously inject a human AML cell line known to express high levels of Pim-1 (e.g., KG-1) into the flank of each mouse (e.g., 5 x 10⁶ cells in Matrigel).
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²). When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, inhibitor low dose, inhibitor high dose, positive control).
-
Drug Administration: Administer the Pim-1 inhibitor and vehicle control via the appropriate route (e.g., oral gavage) on a predetermined schedule (e.g., once daily for 21 days).
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a maximum ethical size), euthanize the animals. Excise the tumors, weigh them, and process for pharmacodynamic analysis (e.g., Western blot for p-4E-BP1 to confirm target engagement). Compare tumor growth inhibition (TGI) between the treated and vehicle groups.
Conclusion and Future Directions
Targeting Pim-1 kinase represents a rational and promising therapeutic strategy for a range of hematological malignancies. The constitutive activation of Pim-1 downstream of key oncogenic drivers, coupled with its central role in promoting survival and proliferation, firmly establishes it as a valuable target. While early-generation inhibitors faced challenges, newer compounds like TP-3654 are showing encouraging clinical activity, particularly in patient populations with high unmet needs.[19]
Future research will likely focus on:
-
Combination Therapies: Exploring synergistic combinations of Pim inhibitors with other targeted agents (e.g., PI3K, JAK, or BCL-2 inhibitors) or standard chemotherapy to overcome resistance and enhance efficacy.[12][13]
-
Biomarker Development: Identifying predictive biomarkers beyond Pim-1 expression itself to select patients most likely to respond to therapy.
-
Isoform-Specific Inhibition: Developing inhibitors with selectivity for different Pim isoforms to potentially refine therapeutic windows and better understand the specific roles of Pim-1, Pim-2, and Pim-3 in different cancers.[24]
The continued investigation of Pim kinase biology and the clinical development of next-generation inhibitors hold significant potential to improve outcomes for patients with hematological cancers.
References
- 1. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pim kinases in hematological malignancies: where are we now and where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PIM kinases in hematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers | Haematologica [haematologica.org]
- 8. ashpublications.org [ashpublications.org]
- 9. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. PIM-1 mRNA expression is a potential prognostic biomarker in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting cytokine- and therapy-induced PIM1 activation in preclinical models of T-cell acute lymphoblastic leukemia and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. ashpublications.org [ashpublications.org]
- 19. ashpublications.org [ashpublications.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Research Portal [rex.libraries.wsu.edu]
- 22. Pan-PIM Kinase Inhibitors Enhance Lenalidomide’s Anti-myeloma Activity Via Cereblon-IKZF1/3 Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
Pim-1 Kinase Inhibitors: Reshaping the Tumor Microenvironment for Enhanced Anti-Cancer Efficacy
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases, particularly Pim-1, are constitutively active serine/threonine kinases that have emerged as critical regulators of tumorigenesis.[1][2] Overexpressed in numerous solid and hematological malignancies, Pim-1 drives cancer progression by phosphorylating a wide array of substrates involved in cell proliferation, survival, and metabolism.[2][3][4] Beyond its direct effects on cancer cells, Pim-1 is a pivotal modulator of the tumor microenvironment (TME), fostering an immunosuppressive and pro-angiogenic landscape that facilitates tumor growth and therapeutic resistance.[1][5] This technical guide provides an in-depth analysis of the mechanisms by which Pim-1 inhibitors remodel the TME, focusing on their impact on immune cell populations and angiogenesis. It details key experimental protocols, presents quantitative data from preclinical studies, and visualizes the complex signaling networks involved, offering a comprehensive resource for professionals in oncology research and drug development.
Impact of Pim-1 Inhibition on the Tumor Microenvironment
Pim-1 kinase inhibition fundamentally alters the composition and function of the TME, shifting it from an immunosuppressive, tumor-permissive state to one that supports robust anti-tumor immunity. This is achieved through direct and indirect effects on key immune cell populations and the tumor vasculature.
Modulation of Immunosuppressive Cell Populations
Pim-1 inhibitors disrupt the function of key myeloid and lymphoid cells that suppress anti-tumor immune responses, including Myeloid-Derived Suppressor Cells (MDSCs), Tumor-Associated Macrophages (TAMs), and Regulatory T cells (Tregs).
-
Myeloid-Derived Suppressor Cells (MDSCs): Pim-1 is highly expressed in MDSCs and is crucial for their metabolic function and immunosuppressive capabilities.[6] It regulates lipid oxidative metabolism through a PPARγ-mediated pathway, which is essential for MDSC function in the nutrient-poor TME.[6][7][8] Pharmacological inhibition of Pim kinase with agents like AZD1208 disrupts this metabolic programming, selectively diminishing the numbers and suppressive activity of MDSCs within the tumor.[6] This action helps to unleash CD8+ T-cell-mediated anti-tumor immunity.[6][7]
-
Tumor-Associated Macrophages (TAMs): High Pim kinase expression is correlated with an increased density of TAMs, which contribute to an inflammatory and immunosuppressive TME.[9][10][11] Pim kinases are key regulators of inflammasome activation in TAMs.[9][11][12] Inhibition of Pim kinase can suppress this activation, reduce the production of inflammatory cytokines like IL-1β, and shift the TME to favor an anti-tumor response.[9][13] Specifically, PIM inhibition in combination with anti-PD-L1 treatment has been shown to decrease markers of pro-tumoral M2 macrophages.[1]
-
Regulatory T cells (Tregs): Pim-1 kinase negatively regulates the function of Tregs by directly interacting with and phosphorylating the key transcription factor FOXP3 at serine 422.[14] This phosphorylation event decreases the DNA binding activity of FOXP3, thereby impairing the suppressive capacity of Tregs.[14] Treatment with a Pim-1 inhibitor enhances the ability of Tregs to suppress the proliferation of effector T cells, suggesting a complex role that may depend on the specific context and timing of inhibition.[14] However, other studies show that Pim-1 inhibition with AZD1208 can decrease the proportion of CD4+CD25+FoxP3+ Treg cells, contributing to a less suppressive environment.[15]
Table 1: Quantitative Effects of Pim-1 Inhibition on Immune Cell Populations
| Cell Type | Inhibitor | Model System | Key Quantitative Finding | Reference |
|---|---|---|---|---|
| Treg Cells | AZD1208 (10 µM) | Human PBMCs | ~40% decrease in the percentage of CD4+CD25+FoxP3+ Treg cells (P = 0.0137). | [15] |
| Th1 Cells | AZD1208 (10 µM) | Human PBMCs | ~50% increase in the percentage of CD4+IFN-γ+ Th1 cells (P = 0.0020). | [15] |
| Th17 Cells | AZD1208 (10 µM) | Human PBMCs | ~35% increase in the percentage of CD4+IL-17A+ Th17 cells (P = 0.0313). | [15] |
| MDSCs | AZD1208 | Murine MC38 colorectal cancer model | Significantly decreased abundance of CD36-high/PPARγ-high myeloid cells. | [8] |
| TAMs | PIM Inhibitors | Prostate Cancer Models | Combination with ICIs increases tumor-suppressive TAMs and cytotoxic T-cell activation. |[9][10] |
Enhancement of Cytotoxic T-cell Function and Response to Immunotherapy
By reducing the influence of immunosuppressive cells, Pim-1 inhibitors create a more favorable environment for cytotoxic CD8+ T cells. The combination of Pim-1 inhibitors with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 has shown synergistic anti-tumor effects.[1][9] Pim-1 inhibition sensitizes tumors to ICIs, transforming immunologically "cold" tumors into "hot" ones by increasing the infiltration and activation of cytotoxic T cells.[1][10] This combination therapy has been shown to significantly decrease tumor growth and enhance survival in preclinical melanoma models.[1]
Inhibition of Angiogenesis
Pim-1 kinase is a key promoter of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[16][17] It acts downstream of VEGF and promotes angiogenesis by phosphorylating endothelial nitric oxide synthase (eNOS) at Ser-633, leading to increased nitric oxide (NO) production.[16][17][18]
Inhibition of Pim-1 with pharmacological agents like SMI-4a markedly attenuates VEGF-induced tube formation by endothelial cells.[16][17][18] Furthermore, anti-angiogenic therapies (e.g., anti-VEGF agents) can induce hypoxia, which in turn upregulates Pim kinase expression, creating a mechanism of resistance.[5] Combining Pim inhibitors with anti-VEGF agents produces a synergistic anti-tumor response, characterized by decreased tumor vasculature and reduced metastasis.[5]
Table 2: Quantitative Effects of Pim-1 Inhibition on Angiogenesis
| Assay | Inhibitor | Model System | Key Quantitative Finding | Reference |
|---|---|---|---|---|
| Tube Formation | SMI-4a | Human Umbilical Vein Endothelial Cells (HUVECs) | Markedly inhibited VEGF-induced tube formation. | [16][18] |
| Microvessel Density | Anti-VEGF (B20) + PIM Inhibitor (AZD1208) | PC3 Prostate Cancer Xenograft | Synergistic reduction in tumor vasculature compared to either agent alone. |[5] |
Core Signaling Pathways and Mechanisms
Pim-1 inhibitors exert their effects on the TME by interrupting key signaling cascades. The following diagrams illustrate these pathways.
Caption: Pim-1 is activated by JAK/STAT signaling and phosphorylates key TME-modulating substrates.
Caption: Pim-1 inhibitors block multiple pro-tumorigenic pathways in the TME to enhance immunity.
Key Experimental Protocols and Workflows
Studying the effects of Pim-1 inhibitors on the TME requires a range of specialized immunological and cell biology techniques.
In Vivo Syngeneic Mouse Model Analysis
This protocol is fundamental for assessing the in vivo efficacy of Pim-1 inhibitors and their impact on the TME in an immunocompetent host.[19][20]
-
Cell Culture and Implantation: Syngeneic tumor cells (e.g., murine MC38 colorectal or B16 melanoma) are cultured under standard conditions. A specific number of cells (e.g., 1x10^6) are then implanted subcutaneously into the flank of compatible mice (e.g., C57BL/6).
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment groups: vehicle control, Pim-1 inhibitor (e.g., AZD1208 administered via oral gavage), checkpoint inhibitor, or a combination. Tumor volume is measured regularly (e.g., every 2-3 days) with calipers.
-
Tissue Harvesting: At a predetermined endpoint, mice are euthanized. Tumors, spleens, and tumor-draining lymph nodes are harvested for analysis.
-
Single-Cell Suspension Preparation: Tumor tissue is mechanically minced and enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension. Red blood cells are lysed, and the cell suspension is filtered to remove debris.
-
Downstream Analysis: The resulting single-cell suspensions are used for various analyses, most commonly flow cytometry.
Flow Cytometry for Immune Profiling
Flow cytometry is used to identify and quantify different immune cell populations within the TME.[20][21]
-
Cell Staining: Single-cell suspensions from tumors or other organs are incubated with a cocktail of fluorescently-labeled antibodies that bind to specific cell surface or intracellular markers.
-
T-cells: CD3, CD4, CD8, FoxP3 (for Tregs), IFN-γ (for Th1).
-
Myeloid Cells: CD11b, Ly6G/Gr-1 (for MDSCs), F4/80 (for macrophages), CD206 (for M2 TAMs).
-
-
Data Acquisition: Stained cells are run through a flow cytometer, which uses lasers to excite the fluorophores and detectors to measure the emitted light from each individual cell.
-
Data Analysis: The data is analyzed using specialized software to "gate" on specific populations based on their marker expression. This allows for the precise quantification of the percentage and absolute number of different immune subsets (e.g., CD8+ T cells, MDSCs) within the tumor.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[16][18]
-
Plate Coating: A basement membrane matrix, such as Matrigel, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C to allow the gel to solidify.
-
Cell Seeding and Treatment: Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel-coated wells in the presence of a pro-angiogenic factor like VEGF. Different concentrations of the Pim-1 inhibitor (e.g., SMI-4a) or a vehicle control are added to the wells.
-
Incubation: The plate is incubated for several hours (e.g., 6-18 hours) to allow for the formation of tube-like structures.
-
Imaging and Quantification: The wells are photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Caption: A typical preclinical workflow to evaluate a Pim-1 inhibitor's effect on the TME in vivo.
Conclusion and Future Directions
Pim-1 kinase is a multifaceted oncogene that plays a critical role in shaping a tumor microenvironment conducive to cancer growth and immune evasion. Pim-1 inhibitors represent a promising therapeutic strategy that extends beyond direct cytotoxicity to cancer cells. By disrupting MDSC metabolism, modulating TAM and Treg function, and inhibiting angiogenesis, these agents can effectively remodel the TME.
The strong preclinical rationale for combining Pim-1 inhibitors with immune checkpoint blockade is particularly compelling.[1][7][9] This approach can sensitize previously resistant tumors to immunotherapy, potentially expanding the number of patients who benefit from these transformative treatments. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to Pim-1 inhibition, optimizing combination strategies with other targeted agents and immunotherapies, and further elucidating the complex, context-dependent roles of Pim-1 in different immune cell subsets. As our understanding of the TME deepens, targeting key nodes like Pim-1 will undoubtedly become a cornerstone of next-generation cancer therapy.
References
- 1. Targeting PIM Kinases to Improve the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-inducible PIM kinase expression promotes resistance to anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PIM1-Mediated Metabolism in Myeloid Suppressor Cells to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PIM1-Mediated Metabolism in Myeloid Suppressor Cells to Treat Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of PIM kinase in tumor-associated macrophages suppresses inflammasome activation and sensitizes prostate cancer to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PIM Kinase in Tumor-Associated Macrophages Suppresses Inflammasome Activation and Sensitizes Prostate Cancer to Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of PIM kinase in tumor associated macrophages suppresses inflammasome activation and sensitizes prostate cancer to immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. carislifesciences.com [carislifesciences.com]
- 14. PIM1 Kinase Phosphorylates the Human Transcription Factor FOXP3 at Serine 422 to Negatively Regulate Its Activity under Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pim1 kinase promotes angiogenesis through phosphorylation of endothelial nitric oxide synthase at Ser-633 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Targeting PIM Kinase with PD1 Inhibition Improves Immunotherapeutic Antitumor T-cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for assessment of the tumour microenvironment and immune interactions in non-small cell lung cancer. A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Cell-Based Assays for the Screening and Characterization of Pim-1 Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim-1) is a serine/threonine kinase that has emerged as a significant target in oncology.[1][2] Pim-1 is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in regulating cell cycle progression, proliferation, and survival by phosphorylating a wide range of substrates.[1][3][4] Its overexpression is linked to various hematological malignancies and solid tumors, including prostate cancer, leukemia, and lymphoma, often correlating with poor prognosis and therapeutic resistance.[4][5][6] Consequently, the discovery of potent and selective Pim-1 inhibitors is an active area of cancer research. Cell-based assays are indispensable tools in this process, as they allow for the evaluation of compound efficacy in a physiologically relevant environment, assessing not only target engagement but also cellular permeability and downstream functional consequences. This document provides detailed protocols for several key cell-based assays used to screen and characterize Pim-1 inhibitors.
Pim-1 Signaling Pathway
Pim-1 is constitutively active and its activity is primarily regulated at the level of expression, often stimulated by cytokines and growth factors via the JAK/STAT pathway.[1][7] Once expressed, Pim-1 phosphorylates numerous downstream targets to promote cell survival and proliferation. Key substrates include the pro-apoptotic protein BAD (inactivating it), the cell cycle inhibitors p21Cip1/Waf1 and p27Kip1 (promoting their degradation or cytoplasmic localization), and the cell division cycle 25A (CDC25A) phosphatase (activating it).[3] Pim-1 also collaborates with the MYC oncogene, enhancing its stability and transcriptional activity.[8]
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The role of PIM1 in the ibrutinib-resistant ABC subtype of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting PIM1-Mediated Metabolism in Myeloid Suppressor Cells to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-BAD (Ser112) Following Pim-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Pim-1 is a proto-oncogene frequently overexpressed in various human cancers. It plays a crucial role in cell survival and proliferation by phosphorylating a range of downstream targets, thereby inhibiting apoptosis. One of these key substrates is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD at serine 112 (Ser112) by Pim-1 is a critical event that promotes cell survival.[1][2] This phosphorylation leads to the sequestration of BAD by 14-3-3 proteins, preventing it from binding to and antagonizing the anti-apoptotic proteins Bcl-2 and Bcl-xL.
Inhibition of Pim-1 kinase activity is therefore a promising therapeutic strategy to induce apoptosis in cancer cells. Monitoring the phosphorylation status of BAD at Ser112 is a reliable method for assessing the efficacy of Pim-1 inhibitors. This document provides a detailed protocol for performing a Western blot to detect changes in p-BAD (Ser112) levels following treatment with a Pim-1 inhibitor.
Signaling Pathway: Pim-1 and BAD Phosphorylation
Pim-1 is a constitutively active kinase whose expression is regulated by the JAK/STAT signaling pathway.[3] Once expressed, Pim-1 can directly phosphorylate BAD at Ser112. This phosphorylation event is a key mechanism through which Pim-1 promotes cell survival by inactivating the pro-apoptotic function of BAD.[1][2]
Caption: Pim-1 kinase signaling pathway leading to the phosphorylation of BAD at Ser112.
Experimental Workflow
The following diagram outlines the major steps for the Western blot analysis of p-BAD (Ser112) after treating cells with a Pim-1 inhibitor.
Caption: Experimental workflow for Western blot analysis of p-BAD (Ser112).
Quantitative Data Summary
The following table provides a summary of recommended concentrations and conditions for key reagents. These values may require optimization depending on the cell line and experimental conditions.
| Parameter | Recommendation | Notes |
| Pim-1 Inhibitors | ||
| SMI-4a Concentration | 5-80 µM | Effective concentrations can vary between cell lines. A dose-response experiment is recommended.[4][5][6] |
| SMI-4a Treatment Time | 1-48 hours | Time-course experiments are advisable to determine the optimal time point for observing a decrease in p-BAD (Ser112).[6][7] |
| AZD1208 Concentration | 0.5-10 µM | AZD1208 is a potent pan-Pim kinase inhibitor.[8][9] |
| AZD1208 Treatment Time | 24 hours | Significant inhibition of BAD phosphorylation has been observed at this time point.[8] |
| Antibodies | ||
| Primary Antibody: p-BAD (Ser112) | 1:1000 dilution | This is a common starting dilution for commercially available antibodies. Refer to the manufacturer's datasheet for specific recommendations. |
| Primary Antibody: Total BAD | 1:1000 dilution | Used as a loading control to normalize the p-BAD (Ser112) signal. |
| Secondary Antibody | 1:2000 - 1:5000 dilution | The optimal dilution depends on the specific antibody and detection system used. |
| Western Blotting | ||
| Protein Loading Amount | 20-40 µg of total protein per lane | The amount may need to be adjusted based on the expression level of BAD in the specific cell line. |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) | Milk is not recommended for blocking when detecting phosphoproteins as it contains casein, which is a phosphoprotein and can lead to high background. |
| Primary Antibody Incubation | Overnight at 4°C | This generally provides a better signal-to-noise ratio compared to shorter incubations at room temperature. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental setups.
1. Cell Culture and Treatment
-
Seed the cells of interest in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Prepare a stock solution of the chosen Pim-1 inhibitor (e.g., SMI-4a or AZD1208) in a suitable solvent (e.g., DMSO).
-
Treat the cells with the Pim-1 inhibitor at the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration used.
-
Incubate the cells for the desired treatment duration.
2. Cell Lysis
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a protein assay compatible with the lysis buffer used (e.g., BCA protein assay).
-
Based on the protein concentrations, normalize the volume of each lysate with lysis buffer to ensure equal protein concentration.
4. Sample Preparation for SDS-PAGE
-
To the normalized protein lysates, add an appropriate volume of Laemmli sample buffer (e.g., 4X or 6X) to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
Centrifuge the samples briefly to collect the contents at the bottom of the tube.
5. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation and transfer efficiency.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
6. Immunoblotting
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against p-BAD (Ser112) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
8. Stripping and Re-probing for Total BAD
-
To normalize the p-BAD (Ser112) signal, the membrane can be stripped and re-probed for total BAD.
-
Wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against total BAD overnight at 4°C.
-
Repeat steps 6.5 to 7 to detect the total BAD protein.
9. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the p-BAD (Ser112) signal to the corresponding total BAD signal for each sample.
-
Compare the normalized p-BAD (Ser112) levels in the inhibitor-treated samples to the vehicle control to determine the effect of Pim-1 inhibition.
References
- 1. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. PIM1 inhibitor SMI-4a attenuated concanavalin A-induced acute hepatitis through suppressing inflammatory responses - Wu - Translational Gastroenterology and Hepatology [tgh.amegroups.org]
- 6. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
Application Note: Development of a Stable Cell Line Overexpressing Pim-1 Kinase
Introduction
The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a serine/threonine kinase that acts as a proto-oncogene.[1] It is a key regulator of various cellular processes, including cell cycle progression, proliferation, survival, and apoptosis.[2][3] Aberrant expression of Pim-1 is frequently observed in numerous cancers, such as prostate cancer, bladder cancer, and hematopoietic malignancies, making it an attractive target for drug discovery and development.[4][5][6] The generation of stable cell lines that consistently overexpress Pim-1 is a critical tool for studying its biological functions, understanding its role in tumorigenesis, and for screening potential therapeutic inhibitors.[7] This document provides a detailed protocol for developing and validating a stable cell line overexpressing human Pim-1 kinase.
Pim-1 Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and is often stimulated by various growth factors and cytokines.[2] Once expressed, Pim-1 phosphorylates a wide range of substrates to exert its effects. Key downstream targets include cell cycle regulators like p21Cip1/Waf1 and CDC25A, and apoptosis modulators such as BAD.[8] By phosphorylating these substrates, Pim-1 promotes cell cycle progression and inhibits apoptosis, thereby contributing to cell survival and proliferation.[9]
References
- 1. promega.com [promega.com]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overexpression of Pim-1 in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of Pim-1 in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stable Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 8. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 9. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening for Pim-1 Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Pim-1 kinase inhibitors. Pim-1 kinase is a serine/threonine kinase that has emerged as a significant therapeutic target in oncology due to its role in cell cycle progression, proliferation, and apoptosis.[1] These protocols are designed to offer robust and reliable methods for identifying and characterizing novel Pim-1 inhibitors.
Introduction to Pim-1 Kinase
Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[2][3] Overexpression of Pim-1 is implicated in numerous hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[1][4] High-throughput screening assays are essential for the efficient discovery of small molecule inhibitors of Pim-1 kinase activity from large compound libraries. This document outlines three commonly employed HTS methodologies: Fluorescence Polarization (FP), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and Radiometric Assays.
Pim-1 Signaling Pathway
The diagram below illustrates the central role of Pim-1 in cellular signaling pathways. Activation of cytokine receptors leads to the activation of Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducers and Activators of Transcription (STATs). Activated STATs translocate to the nucleus and induce the transcription of target genes, including PIM1. Pim-1 kinase then phosphorylates a variety of downstream substrates, such as BAD, to promote cell survival and proliferation.
Caption: Simplified Pim-1 signaling pathway.
High-Throughput Screening Workflow
The general workflow for a high-throughput screen to identify Pim-1 kinase inhibitors involves several key stages, from assay development to hit validation.
Caption: General workflow for HTS-based inhibitor discovery.
Experimental Protocols
Detailed protocols for three common HTS assays for Pim-1 kinase are provided below.
Fluorescence Polarization (FP) Assay
This assay measures the binding of a fluorescently labeled peptide substrate to Pim-1 kinase. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger kinase, its tumbling is slowed, leading to an increase in fluorescence polarization. Inhibitors compete with the labeled peptide for binding to the kinase, thus reducing the polarization signal.
Materials:
-
Recombinant human Pim-1 kinase
-
Fluorescently labeled peptide substrate (e.g., FAM-labeled BAD peptide)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test compounds in DMSO
-
384-well black, low-volume microplates
Protocol:
-
Compound Plating: Dispense 1 µL of test compound dilutions in DMSO into the assay plate. For controls, dispense 1 µL of DMSO.
-
Enzyme Preparation: Prepare a 2X solution of Pim-1 kinase in Assay Buffer.
-
Substrate Preparation: Prepare a 2X solution of the fluorescently labeled peptide substrate in Assay Buffer.
-
Reaction Assembly: Add 10 µL of the 2X Pim-1 kinase solution to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate Reaction: Add 10 µL of the 2X fluorescently labeled peptide substrate solution to each well. The final reaction volume is 21 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls. Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
AlphaLISA Assay
The AlphaLISA assay is a bead-based, no-wash immunoassay. In this format, a biotinylated peptide substrate and a phospho-specific antibody are used. The substrate is captured by streptavidin-coated Donor beads, and the antibody is captured by Protein A-coated Acceptor beads. Upon phosphorylation of the substrate by Pim-1, the beads are brought into proximity, generating a chemiluminescent signal.
Materials:
-
Recombinant human Pim-1 kinase
-
Biotinylated peptide substrate (e.g., Biotin-BAD)
-
Phospho-specific antibody (e.g., anti-phospho-BAD)
-
Streptavidin-coated Donor beads
-
Protein A-coated Acceptor beads
-
AlphaLISA Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.1% BSA
-
ATP
-
Test compounds in DMSO
-
384-well white, opaque microplates
Protocol:
-
Compound Plating: Dispense 1 µL of test compound dilutions in DMSO into the assay plate. For controls, dispense 1 µL of DMSO.
-
Enzyme/Substrate Mix: Prepare a 2X solution of Pim-1 kinase and biotinylated peptide substrate in AlphaLISA Assay Buffer. Add 10 µL to each well.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Prepare a 2X solution of ATP in AlphaLISA Assay Buffer and add 10 µL to each well.
-
Kinase Reaction: Incubate for 60 minutes at 30°C.
-
Detection Mix: Prepare a detection mix containing the phospho-specific antibody, Streptavidin-coated Donor beads, and Protein A-coated Acceptor beads in AlphaLISA Assay Buffer. Add 20 µL to each well.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Detection: Read the AlphaLISA signal on an EnVision or other suitable plate reader.
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine IC₅₀ values as described for the FP assay.
Radiometric Assay (³³P-ATP Filter Binding)
This traditional method measures the incorporation of a radiolabeled phosphate from γ-³³P-ATP onto a peptide or protein substrate. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.
Materials:
-
Recombinant human Pim-1 kinase
-
Peptide substrate (e.g., RSRHSSYPAGT)[5]
-
Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mg/mL BSA, 50 µM DTT
-
γ-³³P-ATP
-
Unlabeled ATP
-
Test compounds in DMSO
-
Phosphocellulose P81 filter plates
-
Stop Solution: 0.75% Phosphoric acid
Protocol:
-
Compound Plating: Dispense 1 µL of test compound dilutions in DMSO into a 96-well plate. For controls, dispense 1 µL of DMSO.
-
Reaction Mix: Prepare a master mix containing Pim-1 kinase and peptide substrate in Kinase Assay Buffer. Add 24 µL to each well.
-
Pre-incubation: Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Prepare a solution of γ-³³P-ATP and unlabeled ATP in Kinase Assay Buffer. Add 25 µL to each well to start the reaction.
-
Kinase Reaction: Incubate for 30 minutes at 30°C.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Filter Binding: Transfer the reaction mixture to the phosphocellulose filter plate and wash three times with 0.75% phosphoric acid.
-
Detection: Dry the filter plate, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
Data Analysis: Calculate the percentage of inhibition and determine IC₅₀ values as described for the other assays.
Quantitative Data Summary
The following tables summarize the inhibitory activities (IC₅₀ values) of several known Pim-1 kinase inhibitors determined by various HTS assays. This data is compiled from multiple sources to provide a comparative overview.
Table 1: IC₅₀ Values of Selective Pim-1 Inhibitors
| Compound | Assay Type | Pim-1 IC₅₀ (nM) | Reference |
| SMI-4a | Biochemical | 17 | [2] |
| TCS PIM-1 1 | Biochemical | 50 | [2] |
| SGI-1776 | Cell-free | 7 | [2] |
| Hispidulin | Biochemical | 2710 | [2] |
| Compound [I] | Kinase Inhibition | 17 | [6] |
Table 2: IC₅₀ Values of Pan-Pim Kinase Inhibitors
| Compound | Assay Type | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) | Reference |
| AZD1208 | Cell-free | 0.4 | 5 | 1.9 | [2] |
| CX-6258 HCl | Biochemical | 5 | 25 | 16 | [2] |
| PIM447 (LGH447) | Biochemical (Ki) | 0.006 | 0.018 | 0.009 | [2] |
| GNE-955 | Biochemical (Ki) | 0.018 | 0.11 | 0.08 | [7] |
Table 3: Assay Parameters for Pim-1 Kinase HTS
| Parameter | Fluorescence Polarization | AlphaLISA | Radiometric Assay | Reference |
| ATP Kₘ (µM) | 45 ± 7 | N/A | N/A | |
| Z'-factor | >0.75 | >0.5 | >0.5 | |
| Throughput | High | High | Medium | |
| Reagent Cost | Medium | High | Low (excluding radioisotope handling) | |
| Safety | Non-radioactive | Non-radioactive | Radioactive |
Conclusion
The selection of an appropriate HTS assay for Pim-1 kinase inhibitor discovery depends on several factors, including the size of the compound library, available instrumentation, budget, and safety considerations. The Fluorescence Polarization and AlphaLISA assays offer high-throughput capabilities with non-radioactive detection, making them suitable for primary screening campaigns. The radiometric assay, while being a more traditional and cost-effective method, involves the handling of radioisotopes and has a lower throughput. The protocols and data presented here provide a comprehensive resource for researchers to establish and validate robust HTS assays for the identification of novel and potent Pim-1 kinase inhibitors.
References
- 1. Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 6. adooq.com [adooq.com]
- 7. Development and Application of a High-Throughput Fluorescence Polarization Assay to Target Pim Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Assessing Pim-1 Inhibitor Bioavailability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the bioavailability of Pim-1 kinase inhibitors. Understanding the bioavailability of these potential therapeutic agents is critical for their development as effective cancer treatments. Pim-1 kinase is a serine/threonine kinase that plays a significant role in cell survival, proliferation, and drug resistance in various cancers.[1] Therefore, inhibitors of Pim-1 are a promising class of anti-cancer drugs.
Introduction to Pim-1 and Bioavailability
Pim-1 is a constitutively active kinase, and its expression is regulated by the JAK/STAT signaling pathway.[1] It exerts its oncogenic effects by phosphorylating downstream targets, including the pro-apoptotic protein BAD and modulating the activity of transcription factors like NF-κB. Several small molecule Pim-1 inhibitors, such as AZD1208, SGI-1776, and PIM447 (LGH447), are in preclinical and clinical development.[1][2][3] The successful clinical translation of these inhibitors is highly dependent on their pharmacokinetic properties, particularly oral bioavailability.
Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[4] It is a key parameter in drug development as it determines the dose and dosing regimen required to achieve therapeutic concentrations. Poor bioavailability can lead to suboptimal efficacy and increased variability in patient response.
Overview of Bioavailability Assessment
The assessment of bioavailability involves a series of in vitro and in vivo studies designed to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. This integrated approach allows for the early identification of compounds with favorable pharmacokinetic profiles.
In Vitro Methods for Bioavailability Prediction
In vitro assays provide early insights into the potential bioavailability of Pim-1 inhibitors by assessing key determinants such as intestinal permeability and metabolic stability.
Intestinal Permeability Assessment using Caco-2 Cells
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[5][6] Caco-2 cells are human colon adenocarcinoma cells that, when cultured, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[6]
Table 1: Classification of Drug Permeability based on Apparent Permeability (Papp) Values in Caco-2 Assays
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Absorption |
| > 10 | High | Well absorbed (>90%) |
| 1 - 10 | Moderate | Moderately absorbed (50-90%) |
| < 1 | Low | Poorly absorbed (<50%) |
Protocol: Caco-2 Permeability Assay
Objective: To determine the rate of transport of a Pim-1 inhibitor across a Caco-2 cell monolayer to predict its intestinal absorption.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® permeable supports (e.g., 24-well format)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Test Pim-1 inhibitor and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
TEER values should be >200 Ω·cm². The Papp of Lucifer yellow should be <1 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test Pim-1 inhibitor (typically at a concentration of 1-10 µM) in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, and 120 minutes) and from the apical compartment at the beginning and end of the experiment.
-
Replenish the basolateral compartment with fresh HBSS after each sampling.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
To assess active efflux, perform the transport experiment in the reverse direction by adding the inhibitor to the basolateral compartment and sampling from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the Pim-1 inhibitor in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B to A) / Papp (A to B)
-
An efflux ratio >2 suggests the involvement of active efflux transporters.
-
-
Metabolic Stability Assessment
Metabolic stability assays are crucial for predicting the first-pass metabolism of a drug in the liver, which significantly impacts its oral bioavailability.[7][8] These assays typically use liver subcellular fractions (microsomes or S9) or hepatocytes.[7][8]
Table 2: Interpretation of In Vitro Metabolic Stability Data
| In Vitro Half-life (t½) in Liver Microsomes | Intrinsic Clearance (CLint) | Predicted In Vivo Hepatic Extraction |
| > 30 min | Low | Low |
| 10 - 30 min | Moderate | Moderate |
| < 10 min | High | High |
Protocol: Metabolic Stability Assay in Liver Microsomes
Objective: To determine the in vitro intrinsic clearance of a Pim-1 inhibitor in liver microsomes to predict its hepatic clearance.
Materials:
-
Pooled human liver microsomes (or from other species like rat, mouse, dog)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test Pim-1 inhibitor and control compounds (e.g., verapamil for high clearance, warfarin for low clearance)
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS for sample analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the Pim-1 inhibitor in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes (final protein concentration typically 0.5-1 mg/mL) and the test inhibitor (final concentration typically 1 µM) in phosphate buffer.
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant for analysis.
-
-
Sample Analysis:
-
Quantify the remaining concentration of the Pim-1 inhibitor at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½):
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein:
-
CLint = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
-
In Vivo Methods for Bioavailability Determination
In vivo studies in animal models are essential for the definitive determination of a drug's bioavailability and overall pharmacokinetic profile.[9]
Pharmacokinetic Studies in Animal Models
Pharmacokinetic (PK) studies are typically conducted in rodents (mice or rats) to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.[9][10]
Table 3: Pharmacokinetic Parameters of Representative Pim-1 Inhibitors
| Inhibitor | Species | Dose & Route | Bioavailability (%) | Reference |
| PIM447 (LGH447) | Mouse | Oral | 84 | [1] |
| PIM447 (LGH447) | Rat | Oral | 70 | [1] |
| PIM447 (LGH447) | Dog | Oral | 71 | [1] |
| AZD1208 | - | Oral | Orally Bioavailable | [2][11][12][13] |
| TP-3654 | - | Oral | Orally Bioavailable | [14] |
Protocol: Oral Pharmacokinetic Study in Mice
Objective: To determine the oral bioavailability of a Pim-1 inhibitor in mice.
Materials:
-
Male or female mice (e.g., C57BL/6 or BALB/c strain)
-
Test Pim-1 inhibitor formulated in a suitable vehicle for oral (PO) and intravenous (IV) administration
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS for plasma sample analysis
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate the mice to the housing conditions for at least one week.
-
Divide the mice into two groups: one for oral administration and one for intravenous administration (typically 3-5 mice per group).
-
Administer the Pim-1 inhibitor at a specific dose (e.g., 10 mg/kg) to the respective groups. For the oral group, administer the drug via oral gavage. For the IV group, administer via tail vein injection.
-
-
Blood Sampling:
-
Collect blood samples (approximately 20-30 µL) at predetermined time points after dosing. For the IV group, typical time points are 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For the oral group, typical time points are 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Collect blood via a suitable method (e.g., submandibular or saphenous vein).
-
Place the blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of the Pim-1 inhibitor in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.
-
Calculate key PK parameters including:
-
Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC₀-t) and extrapolated to infinity (AUC₀-inf).
-
Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) for the oral dose.
-
Elimination half-life (t½).
-
Clearance (CL) and volume of distribution (Vd) for the IV dose.
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
-
Visualizing Key Processes
To better understand the context and workflow of assessing Pim-1 inhibitor bioavailability, the following diagrams illustrate the Pim-1 signaling pathway, the overall experimental workflow, and the logical relationship between different assessment methods.
Caption: Pim-1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Bioavailability Assessment.
Caption: Factors Influencing Oral Bioavailability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 5. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 6. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. nuvisan.com [nuvisan.com]
- 9. Pk/bio-distribution | MuriGenics [murigenics.com]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols for Inducing Apoptosis in Leukemia Cells with a Pim-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that play a crucial role in regulating cell survival, proliferation, and apoptosis.[1][2] Overexpression of Pim-1 kinase is frequently observed in various hematological malignancies, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL), where it contributes to tumor cell survival and resistance to chemotherapy.[1][2][3] Consequently, Pim-1 has emerged as a promising therapeutic target for the treatment of leukemia. This document provides detailed protocols for inducing apoptosis in leukemia cells using a Pim-1 inhibitor, with a focus on "Pim-1 inhibitor 1" as a representative compound. The methodologies described herein are essential for evaluating the efficacy of novel Pim-1 inhibitors and elucidating their mechanisms of action.
Mechanism of Action: Pim-1 Inhibition and Apoptosis Induction
Pim-1 kinase promotes cell survival through the phosphorylation of various downstream targets involved in the regulation of apoptosis.[1] One of the key mechanisms by which Pim-1 exerts its anti-apoptotic effects is through the phosphorylation and inactivation of the pro-apoptotic protein BAD.[4] Phosphorylated BAD is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.
Inhibition of Pim-1 kinase activity disrupts this survival signaling pathway. A Pim-1 inhibitor prevents the phosphorylation of BAD, leading to its activation. Activated, dephosphorylated BAD can then bind to Bcl-2/Bcl-xL, thereby neutralizing their anti-apoptotic function. This allows for the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.[5] Furthermore, Pim-1 inhibition has been shown to decrease the levels of the anti-apoptotic protein Mcl-1, further sensitizing leukemia cells to apoptosis.[1][3][6][7]
Data Presentation: Efficacy of Pim-1 Inhibitors in Leukemia Cell Lines
The following table summarizes the effective concentrations and observed apoptotic effects of various Pim-1 inhibitors in different leukemia cell lines. This data provides a reference for designing experiments to evaluate "Pim-1 inhibitor 1".
| Inhibitor | Cell Line | Leukemia Type | Concentration | Incubation Time | Apoptotic Effect | Reference |
| SGI-1776 | MV-4-11 | AML | 0.1 - 1µM | 24 hours | Significant dose-dependent reduction of Mcl-1 protein | [8] |
| SGI-1776 | MOLM-13 | AML | 0.1 - 1µM | 24 hours | Inhibition of global RNA synthesis to < 50% of control at 0.1µM | [8] |
| SGI-1776 | OCI-AML-3 | AML | 0.1 - 1µM | 24 hours | Concentration-dependent induction of apoptosis | [3] |
| SGI-1776 | CLL patient cells | CLL | 3 - 10µM | Not Specified | Cytotoxicity and induction of apoptosis | [1] |
| PIM1-1 | Daudi | Burkitt's Lymphoma | 10µM (IC50) | 48 hours | ~50% decrease in cell viability | [4] |
| PIM1-1 | Raji | Burkitt's Lymphoma | 20µM (IC50) | 48 hours | ~50% decrease in cell viability | [4] |
| AZD1208 | 93T449 (Liposarcoma) | Not Leukemia | 20µM | 24 hours | Induction of apoptosis (Sub G1 phase increase) | [9] |
| AZD1208 | CLL patient cells | CLL | Not Specified | Not Specified | Modest cell death | [10][11] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the pro-apoptotic activity of "Pim-1 inhibitor 1" in leukemia cells.
Cell Culture and Treatment
-
Cell Lines: Use relevant human leukemia cell lines (e.g., MV-4-11 for AML, K562 for CML, or CCRF-CEM for ALL).
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Inhibitor Preparation: Dissolve "Pim-1 inhibitor 1" in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Store aliquots at -20°C.
-
Treatment: Seed cells at a desired density (e.g., 5 x 10^5 cells/mL) and allow them to attach or stabilize overnight. Treat cells with various concentrations of "Pim-1 inhibitor 1" or DMSO (vehicle control) for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and treat with the Pim-1 inhibitor as described above.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for 4 hours at 37°C.[6]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Incubate the plate overnight at 37°C in a humidified atmosphere.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[14]
-
Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[15]
-
Interpretation:
-
Annexin V-negative, PI-negative: Viable cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
-
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Procedure:
-
Induce apoptosis in leukemia cells with the Pim-1 inhibitor.
-
Lyse the cells and collect the supernatant.
-
Prepare a reaction mix containing cell lysate, assay buffer, and a DEVD-pNA substrate.[16]
-
Incubate the mixture at 37°C for 1-2 hours.[17]
-
Measure the absorbance at 405 nm, which corresponds to the amount of pNA released by active caspase-3.[16]
-
Quantify the fold-increase in caspase-3 activity compared to the untreated control.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the apoptotic pathway.
-
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Pim-1, phospho-BAD (Ser112), total BAD, Mcl-1, cleaved caspase-3, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Pim-1 Signaling Pathway in Leukemia and Mechanism of Inhibitor-Induced Apoptosis
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Cell viability assay [bio-protocol.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. abcam.com [abcam.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Note: RT-qPCR Analysis of Pim-1 Gene Expression Following Treatment with a Novel Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
The Pim-1 proto-oncogene, a serine/threonine kinase, is a critical regulator of cell survival, proliferation, and apoptosis.[1][2][3] Its overexpression is frequently associated with various malignancies, including prostate cancer and hematopoietic cancers, and has been implicated in resistance to chemotherapy.[1][4][5][6] This application note provides a detailed protocol for the analysis of Pim-1 gene expression in a cancer cell line model using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) following treatment with a hypothetical Pim-1 inhibitor, Compound X. The described workflow is applicable to researchers and drug development professionals investigating novel cancer therapeutics targeting the Pim-1 signaling pathway.
Introduction
The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a constitutively active serine/threonine kinase that plays a pivotal role in oncogenesis.[1][4] Pim-1 is a downstream effector of several signaling pathways, most notably the JAK/STAT pathway, which is activated by various cytokines and growth factors.[1][2][7] Upon activation, STAT3 and STAT5 transcription factors bind to the Pim-1 promoter, upregulating its expression.[1][7][8] Pim-1, in turn, phosphorylates a multitude of downstream targets to promote cell cycle progression and inhibit apoptosis.[4][8][9] For instance, Pim-1 can phosphorylate and inactivate the pro-apoptotic protein BAD, and it can also phosphorylate and regulate cell cycle components like CDC25A.[8][9] Given its central role in tumor progression and drug resistance, Pim-1 has emerged as an attractive target for cancer therapy.[1][4][10]
This application note details a robust and reliable method for quantifying the modulation of Pim-1 gene expression in response to a therapeutic compound using RT-qPCR.[11][12] The protocol outlines cell culture and treatment, RNA extraction, reverse transcription to complementary DNA (cDNA), and the final quantitative PCR analysis.
Pim-1 Signaling Pathway
The expression of Pim-1 is primarily regulated at the transcriptional level by the JAK/STAT signaling pathway. Cytokines and growth factors activate Janus kinases (JAKs), which then phosphorylate and activate Signal Transducers and Activators of Transcription (STATs). Activated STATs translocate to the nucleus and induce the transcription of target genes, including PIM1. Pim-1 kinase then phosphorylates various downstream substrates, leading to the inhibition of apoptosis and promotion of cell proliferation.
Caption: The JAK/STAT signaling pathway leading to Pim-1 expression.
Experimental Workflow
The overall experimental workflow for analyzing Pim-1 gene expression involves several key stages, from cell culture and treatment to data analysis.
Caption: Workflow for RT-qPCR analysis of Pim-1 gene expression.
Materials and Methods
Cell Culture and Treatment
-
Cell Line: Human prostate cancer cell line, PC-3.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed PC-3 cells in 6-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with Compound X at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for different time points (e.g., 6, 12, 24 hours).
Total RNA Extraction
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well by adding 1 mL of TRIzol™ Reagent and scraping the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate for 3 minutes at room temperature.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes and resuspend in 20-50 µL of RNase-free water.
RNA Quality and Quantity
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop™). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by running an aliquot on a 1% agarose gel. The presence of sharp 28S and 18S ribosomal RNA bands indicates intact RNA.
Reverse Transcription (cDNA Synthesis)
This protocol utilizes a two-step RT-qPCR approach.[13]
-
In a sterile, nuclease-free tube, prepare the following reaction mixture on ice:
-
Total RNA: 1 µg
-
Oligo(dT) primers (50 µM): 1 µL
-
Random hexamer primers (50 µM): 1 µL
-
dNTP mix (10 mM): 1 µL
-
Nuclease-free water: to a final volume of 13 µL
-
-
Heat the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add the following components to the mixture:
-
5X Reaction Buffer: 4 µL
-
0.1 M DTT: 1 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
Reverse Transcriptase (200 U/µL): 1 µL
-
-
Mix gently and incubate at 42°C for 60 minutes.
-
Terminate the reaction by heating at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
RT-qPCR
-
Primer Design: Design primers specific for the human PIM1 gene and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Pim-1 Forward Primer: 5'-GAGGAGAGCAAGGAGACCAG-3'
-
Pim-1 Reverse Primer: 5'-CTCCAGGAGGTCAGCATAGG-3'
-
GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse Primer: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
qPCR Reaction Mixture: Prepare the following reaction mixture in a qPCR plate on ice:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Diluted cDNA (1:10): 2 µL
-
Nuclease-free water: 7 µL
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis
-
Data Analysis
The relative quantification of Pim-1 gene expression can be determined using the comparative Ct (ΔΔCt) method.
-
Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct(Pim-1) - Ct(GAPDH)
-
Normalization to Control (ΔΔCt): ΔΔCt = ΔCt(Treated Sample) - ΔCt(Vehicle Control)
-
Fold Change Calculation: Fold Change = 2-ΔΔCt
Expected Results
Treatment of PC-3 cells with an effective Pim-1 inhibitor like Compound X is expected to decrease the mRNA expression of Pim-1. The following tables present hypothetical data for a dose-response and a time-course experiment.
Table 1: Dose-Response Effect of Compound X on Pim-1 mRNA Expression after 24 hours
| Treatment | Concentration (µM) | Mean Ct (Pim-1) | Mean Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change (Relative to Vehicle) |
| Vehicle | 0 | 22.5 | 18.2 | 4.3 | 0 | 1.00 |
| Compound X | 0.1 | 23.1 | 18.3 | 4.8 | 0.5 | 0.71 |
| Compound X | 1 | 24.5 | 18.1 | 6.4 | 2.1 | 0.23 |
| Compound X | 10 | 26.2 | 18.4 | 7.8 | 3.5 | 0.09 |
Table 2: Time-Course Effect of 10 µM Compound X on Pim-1 mRNA Expression
| Treatment | Time (hours) | Mean Ct (Pim-1) | Mean Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change (Relative to 0h) |
| Compound X | 0 | 22.6 | 18.3 | 4.3 | 0 | 1.00 |
| Compound X | 6 | 23.8 | 18.2 | 5.6 | 1.3 | 0.41 |
| Compound X | 12 | 25.1 | 18.4 | 6.7 | 2.4 | 0.19 |
| Compound X | 24 | 26.3 | 18.3 | 8.0 | 3.7 | 0.08 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No amplification or late Ct values | Poor RNA quality or quantity | Re-extract RNA, ensure A260/280 is ~2.0. |
| Inefficient reverse transcription | Check RT enzyme activity and reaction setup. | |
| Incorrect primer design | Verify primer specificity using BLAST and check for secondary structures. | |
| Multiple peaks in melt curve analysis | Primer-dimers or non-specific amplification | Optimize annealing temperature or redesign primers. |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and be consistent. Ensure proper mixing. |
| Inconsistent sample quality | Ensure uniform cell treatment and RNA extraction. |
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of Pim-1 gene expression using RT-qPCR. This method is a valuable tool for researchers and drug developers to assess the efficacy of novel compounds targeting the Pim-1 signaling pathway in cancer research. The detailed steps for cell culture, RNA handling, and qPCR analysis, along with data interpretation, provide a solid foundation for obtaining reliable and reproducible results.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 4. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. uniprot.org [uniprot.org]
- 10. The Pim kinases: new targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 12. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elearning.unite.it [elearning.unite.it]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pim-1 Inhibitor 1 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the solubility of Pim-1 inhibitor 1 for in vitro assays. Proper handling and solubilization are critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Pim-1 Inhibitor 1?
A: The recommended solvent for creating a high-concentration stock solution of Pim-1 inhibitor 1 is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] Once dissolved, it is crucial to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][2] Using fresh DMSO is recommended, as moisture-absorbing DMSO can reduce the inhibitor's solubility.[1]
Q2: My Pim-1 Inhibitor 1 is precipitating when I add it to my aqueous assay buffer or cell culture medium. What can I do?
A: This is a common issue for many kinase inhibitors, which are often lipophilic and have poor aqueous solubility.[3][4] When a concentrated DMSO stock is diluted into an aqueous environment, the inhibitor can "crash out" of solution. To mitigate this:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤0.5%) to maintain the inhibitor's solubility and avoid solvent-induced artifacts.
-
Use Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions in your aqueous buffer or medium.
-
Ensure Rapid Mixing: Vortex or pipette vigorously immediately after adding the inhibitor to the aqueous solution to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.
-
Check Buffer Components: The presence of certain salts or high concentrations of proteins (like serum) can sometimes affect inhibitor solubility.[5]
Q3: What is the maximum recommended final concentration of DMSO in an in vitro assay?
A: The maximum tolerable DMSO concentration varies depending on the cell line or enzymatic assay. However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v). For sensitive cell lines or long-term incubation assays, it is advisable to use an even lower concentration, such as 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Why are my IC50 values higher or more variable than expected?
A: Inaccurate IC50 values can often be traced back to solubility issues. If the inhibitor precipitates in the assay, its effective concentration is lower than the calculated concentration, leading to an apparent decrease in potency (higher IC50).[6] Other factors include:
-
ATP Concentration: Since most Pim-1 inhibitors are ATP-competitive, the IC50 value is highly dependent on the ATP concentration used in the kinase assay.[4][6][7] Ensure you are using a consistent ATP concentration, ideally at or near the Km value for the enzyme.
-
Inhibitor Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to inhibitor degradation and reduced activity.
-
Assay Conditions: Factors like enzyme concentration, substrate concentration, and incubation time can all influence the outcome and should be carefully controlled.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty Dissolving Lyophilized Powder | Low-quality or non-anhydrous DMSO. Insufficient mixing. | Use fresh, high-purity, anhydrous DMSO. Vortex the solution for several minutes. Gentle warming (to 37°C) and sonication in an ultrasonic bath can also aid dissolution.[2] |
| Precipitate Forms in Stock Solution During Storage | The stock solution is supersaturated or has absorbed moisture. | Warm the vial to 37°C and vortex to redissolve. If the issue persists, the stock may be too concentrated for stable storage. Consider preparing a slightly less concentrated stock. Ensure vials are tightly sealed to prevent moisture absorption. |
| Precipitate Forms Immediately Upon Dilution into Aqueous Buffer/Medium | Poor aqueous solubility; "crashing out" of solution. | Perform a serial dilution rather than a single large dilution. Add the inhibitor stock dropwise to the aqueous solution while vortexing to ensure rapid mixing. Pre-warm the aqueous buffer to 37°C before adding the inhibitor. |
| Inconsistent Potency or Assay Results | Incomplete solubilization leading to variable effective concentrations. Degradation of the inhibitor. | Visually inspect all dilutions for any signs of precipitation before adding them to the assay. Prepare fresh working dilutions for each experiment from a properly stored, single-use aliquot of the stock solution. Standardize all assay parameters, especially the ATP concentration.[6] |
Quantitative Data Summary
The solubility of Pim-1 inhibitors can vary. Below is a summary of solubility data for commercially available Pim-1 inhibitors. Always refer to the batch-specific data on the product's certificate of analysis.
| Inhibitor Name | Solvent | Reported Solubility | Reference |
| TCS PIM-1 1 | DMSO | ~35-73 mg/mL (~95-199 mM) | [1] |
| Pim-1 inhibitor 2 (PIMi II) | DMSO | 20 mg/mL | [8] |
| DMF | 20 mg/mL | [8] | |
| Ethanol | 10 mg/mL | [8] | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [8] | |
| Pim-1/2 kinase inhibitor 1 | DMSO | 250 mg/mL (with heating/sonication) | [2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 20 mM)
-
Warm to Room Temperature: Allow the vial of lyophilized Pim-1 inhibitor 1 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add Solvent: Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for 1 mg of an inhibitor with MW=367.4 g/mol , add 136 µL of DMSO for a 20 mM stock).
-
Ensure Complete Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes. If necessary, briefly sonicate the vial in a water bath or warm it to 37°C to ensure all powder is dissolved. Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Aliquot and Store: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. Store immediately at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thaw Stock Aliquot: Remove a single aliquot of the concentrated DMSO stock solution from the -80°C freezer and thaw it completely at room temperature.
-
Perform Serial Dilutions: Prepare a set of serial dilutions from the stock solution. It is often best to perform an initial dilution in DMSO, followed by subsequent dilutions in the final aqueous assay buffer or cell culture medium.
-
Dilute into Final Buffer: To prepare the final working concentration, add the required volume of the appropriate intermediate dilution to the final assay buffer/medium. Crucially, this step should be done with rapid mixing (vortexing or vigorous pipetting) to prevent precipitation.
-
Use Immediately: Use the freshly prepared working solutions in your assay as soon as possible. Do not store aqueous dilutions of the inhibitor.
Visualizations
Caption: The JAK/STAT pathway upregulates Pim-1 kinase, which promotes cell survival and proliferation.[9][10][11]
Caption: Workflow for preparing Pim-1 inhibitor 1 solutions for in vitro experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 11. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of Pim-1 Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate off-target effects of Pim-1 kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are Pim-1 kinases and why are they targeted in drug development?
Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, cell survival, and apoptosis.[1] Its expression is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][2] Overexpression of Pim-1 has been implicated in the development and progression of various cancers, including prostate cancer and hematopoietic malignancies, making it an attractive target for cancer therapy.
Q2: What are "off-target" effects of a kinase inhibitor?
Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[3][4] This is a common challenge in kinase inhibitor development due to the structural similarity of the ATP-binding pocket across the kinome.[3] These unintended interactions can lead to misleading experimental results, unexpected cellular phenotypes, and potential toxicity in clinical applications.[5][6]
Q3: I'm observing a cellular phenotype that is inconsistent with Pim-1 inhibition. Could this be an off-target effect?
Yes, an unexpected or paradoxical cellular response is a common indicator of off-target effects. For example, if you expect to see apoptosis but observe a different cell cycle arrest profile, or if the inhibitor affects cell lines that do not express Pim-1, it is crucial to investigate potential off-target interactions.
Q4: How can I determine if my Pim-1 inhibitor is hitting other kinases?
Several experimental approaches can be used to identify off-target effects:
-
Kinase Selectivity Profiling (Kinome Scanning): This is a high-throughput method to screen your inhibitor against a large panel of purified kinases to determine its binding affinity or inhibitory activity.[7][8]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This technique can identify the proteins that interact with your inhibitor in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates, providing evidence of target engagement.[9][10][11]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with Pim-1 kinase inhibitors.
Problem 1: My experimental results are not consistent with the known functions of Pim-1.
-
Question: I'm using a Pim-1 inhibitor, but the observed cellular phenotype (e.g., changes in cell proliferation, apoptosis) does not align with what is reported in the literature for Pim-1 knockdown or knockout. What should I do?
-
Answer: This is a strong indication of potential off-target effects. Here is a step-by-step approach to troubleshoot this issue:
-
Confirm On-Target Engagement: First, verify that your inhibitor is engaging with Pim-1 in your experimental system. You can do this by performing a Western blot to check for the inhibition of phosphorylation of known Pim-1 substrates like BAD (at Ser112) or 4E-BP1.
-
Perform a Kinome Scan: To identify potential off-target kinases, it is highly recommended to perform a kinase selectivity profiling assay. This will provide a broad overview of other kinases that your inhibitor might be targeting.
-
Validate Off-Targets in a Cellular Context: Once you have a list of potential off-targets from the kinome scan, you need to validate these interactions in your cells using techniques like IP-MS or CETSA.
-
Use a Structurally Unrelated Pim-1 Inhibitor: If available, repeat your key experiments with a different Pim-1 inhibitor that has a distinct chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect of Pim-1 inhibition. If the phenotype is not replicated, it strongly suggests the original observation was due to an off-target effect of the first inhibitor.
-
Consider Pathway Retroactivity: Inhibition of a downstream kinase can sometimes lead to feedback and unexpected activation of upstream or parallel pathways.[4]
-
Problem 2: My Pim-1 inhibitor shows toxicity in cell lines that do not express Pim-1.
-
Question: I've observed significant cytotoxicity with my Pim-1 inhibitor in a cell line that has very low or no Pim-1 expression. How do I interpret this?
-
Answer: This is a classic sign of off-target toxicity.
-
Investigate Promiscuity: Refer to kinome profiling data for your inhibitor to identify other kinases that are strongly inhibited at the concentrations you are using.
-
Dose-Response Analysis: Perform a dose-response curve in both your Pim-1-positive and Pim-1-negative cell lines. If the IC50 values are similar, it is likely that the observed effect is independent of Pim-1.
-
Rescue Experiments: If you have identified a likely off-target, you can try to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase.
-
Data on Common Pim-1 Inhibitors
The following tables summarize the inhibitory activity of common Pim-1 inhibitors against Pim kinases and a selection of their known off-targets.
Table 1: Inhibitory Activity (IC50, nM) of SGI-1776
| Target | IC50 (nM) | Reference |
| Pim-1 | 7 | [12][13] |
| Pim-2 | 363 | [12][13] |
| Pim-3 | 69 | [12][13] |
| Flt-3 | 44 | [13] |
| Haspin | 34 | [13] |
| TrkA | - | [14] |
| c-Kit | ~40% inhibition at 1µM | [15] |
Table 2: Inhibitory Activity (IC50, nM) of AZD1208
| Target | IC50 (nM) | Reference |
| Pim-1 | 0.4 | [16] |
| Pim-2 | 5.0 | [16] |
| Pim-3 | 1.9 | [16] |
| Off-targets | >43-fold selectivity for Pim kinases | [16] |
Note: AZD1208 is described as a highly selective pan-Pim kinase inhibitor. A full kinome scan revealed 13 other kinases inhibited by 50% or more at a screening concentration, but Flt3 was not among them.[17]
Table 3: Inhibitory Activity (IC50, nM) of CX-6258
| Target | IC50 (nM) | Reference |
| Pim-1 | 5 | [2][4] |
| Pim-2 | 25 | [2][4] |
| Pim-3 | 16 | [2][4] |
| Flt-3 | 134 | [18] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using ADP-Glo™ Kinase Assay
This protocol provides a general framework for assessing the selectivity of a Pim-1 inhibitor against a panel of kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Pim-1 inhibitor
-
Kinase panel (recombinant kinases)
-
Substrates for each kinase
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the Pim-1 inhibitor in DMSO. Then, dilute the inhibitor to the desired final concentration in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 2X kinase/substrate mix (containing the specific kinase and its corresponding substrate in kinase reaction buffer).
-
Add 2.5 µL of 2X inhibitor solution (or vehicle control).
-
Initiate the reaction by adding 5 µL of 1X ATP solution. The final reaction volume is 10 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration relative to the vehicle control. Plot the results to generate a selectivity profile.
Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
This protocol outlines the general steps for identifying cellular proteins that bind to a Pim-1 inhibitor.
Procedure:
-
Cell Lysis: Lyse cells expressing the target of interest with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing Lysate: Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the suspected off-target protein or a tag (if using an overexpressed, tagged protein).
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-containing buffer).
-
Sample Preparation for Mass Spectrometry:
-
Run the eluted proteins on an SDS-PAGE gel and perform an in-gel digest with trypsin.
-
Alternatively, perform an in-solution digest of the eluted proteins.
-
-
LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite to identify the proteins present in the sample by searching the MS/MS spectra against a protein database. Compare the proteins identified in the inhibitor-treated sample to a control sample to identify specific binding partners.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to confirm if a Pim-1 inhibitor binds to a suspected off-target in a cellular environment.
Procedure:
-
Cell Treatment: Treat intact cells with the Pim-1 inhibitor at the desired concentration or with a vehicle control.
-
Heating: Heat the cell suspensions in a thermal cycler to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the suspected off-target protein in the soluble fraction by Western blotting using a specific antibody.
-
-
Data Analysis: A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates that the inhibitor is binding to and stabilizing the protein.
Visualizing Key Concepts
Below are diagrams to illustrate key pathways and workflows related to troubleshooting Pim-1 inhibitor off-target effects.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Selectivity of Pim-1 Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of Pim-1 kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is targeting Pim-1 kinase important in drug development?
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in regulating cell survival, proliferation, and apoptosis.[1][2] Its expression is often elevated in various cancers, including hematopoietic malignancies and solid tumors like prostate cancer, where it is associated with poor prognosis.[3][4] Pim-1 kinase is constitutively active and is a downstream effector of the JAK/STAT signaling pathway, which is frequently dysregulated in cancer.[4][5] By inhibiting Pim-1, researchers aim to suppress tumor cell growth and survival.
Q2: What makes achieving selectivity for Pim-1 kinase inhibitors challenging?
The primary challenge lies in the high degree of structural similarity within the ATP-binding site across the human kinome.[6] Many kinase inhibitors are ATP-competitive, and achieving selectivity against the highly homologous Pim-2 and Pim-3 kinases, as well as other structurally related kinases, is a significant hurdle. Off-target inhibition can lead to unexpected cellular effects and toxicity, complicating the interpretation of experimental results and potentially causing adverse effects in clinical settings.[7][8]
Q3: What are the key structural features of Pim-1 kinase that can be exploited to enhance inhibitor selectivity?
The ATP-binding pocket of Pim-1 possesses unique features that can be targeted for designing selective inhibitors. A key characteristic is the presence of a proline residue (Pro123) in the hinge region, which prevents the formation of the typical hydrogen bond network observed in many other kinases.[9] This unique hinge conformation provides an opportunity to design inhibitors that specifically recognize this feature, thereby improving selectivity against other kinases that have a more conventional hinge region.[6]
Q4: What is the difference between a Pim-1 selective inhibitor and a pan-Pim inhibitor?
A Pim-1 selective inhibitor is designed to preferentially bind to and inhibit the Pim-1 isoform over Pim-2 and Pim-3, as well as other kinases. In contrast, a pan-Pim inhibitor is designed to inhibit all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3) with high potency.[6][10] The choice between developing a selective or a pan-inhibitor depends on the therapeutic strategy and the specific roles of the different Pim isoforms in the targeted disease.
Q5: What are some common off-target kinases for Pim-1 inhibitors?
Common off-target kinases can vary depending on the chemical scaffold of the inhibitor. For example, the first-generation inhibitor SGI-1776 has been shown to inhibit Flt3.[4] Some inhibitors might also show activity against kinases like CDK16, PIM3, and DYRK1B.[8] Comprehensive kinase profiling is essential to identify the specific off-target profile of a novel inhibitor.
Troubleshooting Guides
Issue 1: My Pim-1 inhibitor shows significant off-target activity in a kinase panel screen.
-
Possible Cause: The inhibitor scaffold may have a high affinity for the ATP-binding site of multiple kinases due to conserved structural features.
-
Troubleshooting Steps:
-
Analyze Structural Information: If available, examine the co-crystal structure of your inhibitor with Pim-1. Identify key interactions and compare the binding mode with that of known selective inhibitors.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your inhibitor with modifications aimed at exploiting the unique features of the Pim-1 active site, such as the proline hinge.
-
Computational Modeling: Use molecular docking and modeling to predict the binding of your inhibitor to off-target kinases and guide the design of more selective compounds.[9]
-
Review Selectivity Data of Similar Scaffolds: Investigate published data on inhibitors with similar chemical structures to anticipate potential off-target liabilities.
-
Issue 2: My inhibitor is potent in biochemical assays but shows weak activity in cell-based assays.
-
Possible Cause 1: Poor cell permeability. The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Troubleshooting Steps:
-
Assess the physicochemical properties of your compound (e.g., lipophilicity, molecular weight).
-
Perform cell permeability assays (e.g., Caco-2) to directly measure its ability to enter cells.[6]
-
Modify the chemical structure to improve permeability, for example, by reducing polarity or adding lipophilic groups.
-
-
Possible Cause 2: The inhibitor is being actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Troubleshooting Steps:
-
Test your inhibitor in cell lines with known overexpression of efflux pumps.
-
Co-incubate your inhibitor with known efflux pump inhibitors to see if cellular potency is restored.
-
-
Possible Cause 3: High protein binding in cell culture media. The inhibitor may be binding to serum proteins, reducing its free concentration available to interact with Pim-1.
-
Troubleshooting Steps:
-
Perform experiments in serum-free or low-serum media to assess the impact of serum proteins.
-
Measure the plasma protein binding of your compound.
-
Issue 3: I am observing unexpected or contradictory results in my cell-based experiments.
-
Possible Cause: Off-target effects of the inhibitor are influencing cellular pathways other than the Pim-1 signaling pathway.[8][11]
-
Troubleshooting Steps:
-
Comprehensive Kinase Profiling: Screen your inhibitor against a broad panel of kinases to identify potential off-target activities.[12][13]
-
Use a Structurally Unrelated Pim-1 Inhibitor: Compare the cellular effects of your inhibitor with those of a known, selective Pim-1 inhibitor with a different chemical scaffold. If the effects are different, it suggests off-target activities are at play.
-
Knockdown/Knockout Controls: Use genetic approaches like siRNA or CRISPR to specifically reduce Pim-1 expression and verify that the observed cellular phenotype is indeed Pim-1 dependent.[11]
-
Dose-Response Analysis: Carefully titrate the inhibitor concentration. Off-target effects often occur at higher concentrations. Determine if the desired on-target effect can be achieved at a concentration that minimizes off-target activity.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of selected Pim-1 kinase inhibitors.
Table 1: Potency and Selectivity of Pim-1 Kinase Inhibitors
| Inhibitor | Type | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Key Off-Targets | Reference |
| SGI-1776 | Pan-Pim | 7 nM (IC50) | 350 nM (IC50) | 70 nM (IC50) | Flt3, haspin | [10] |
| AZD1208 | Pan-Pim | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | - | [10] |
| PIM447 (LGH447) | Pan-Pim | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | GSK3β, PKN1, PKCτ (>10^5-fold less potent) | [10] |
| CX-6258 HCl | Pan-Pim | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | - | [10] |
| TP-3654 | Pan-Pim | 5 nM (Ki) | 239 nM (Ki) | 42 nM (Ki) | - | [10] |
| SMI-4a | Pim-1 Selective | 17 nM (IC50) | Modestly potent | - | - | [10] |
| TCS PIM-1 1 | Pim-1 Selective | 50 nM (IC50) | >20,000 nM (IC50) | - | MEK1/MEK2 (>20,000 nM) | [10] |
| Quercetagetin | Pim-1 Selective | 0.34 µM (IC50) | 10-fold less potent | - | - | [14] |
| Hispidulin | Pim-1 Selective | 2.71 µM (IC50) | - | - | - | [10] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
1. Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay for PIM1.[15]
-
Objective: To measure the enzymatic activity of Pim-1 kinase and determine the potency (IC50) of an inhibitor.
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to kinase activity.[15]
-
Materials:
-
Recombinant Pim-1 kinase
-
Pim-1 substrate (e.g., a peptide derived from a known Pim-1 substrate)
-
ATP
-
Test inhibitor
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[15]
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer with a final DMSO concentration not exceeding 1%.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle control (DMSO).
-
Add 2 µl of Pim-1 kinase solution.
-
Add 2 µl of a mixture containing the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of Pim-1 inhibitors on cell viability.[16][17]
-
Objective: To determine the effect of a Pim-1 inhibitor on the viability and proliferation of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[16]
-
Materials:
-
Cancer cell line of interest (e.g., a line with known Pim-1 expression)
-
Cell culture medium and supplements
-
Test inhibitor
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid, pH 4.7)[16]
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified Pim-1 signaling pathway.
Caption: General experimental workflow for Pim-1 inhibitor development.
Caption: Logical approach to improving Pim-1 inhibitor selectivity.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. promega.com [promega.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
dealing with inconsistent results in Pim-1 kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Pim-1 kinase assays. Inconsistent results can arise from various factors, and this guide aims to provide systematic solutions to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ATP concentration for a Pim-1 kinase assay?
A1: The optimal ATP concentration can vary depending on the assay format and the specific research question. For inhibitor screening, the ATP concentration is often set near the Michaelis-Menten constant (Km) of Pim-1 for ATP to ensure sensitive detection of ATP-competitive inhibitors.[1] However, to mimic physiological conditions, an ATP concentration of 1 mM may be used.[2] It is crucial to maintain a consistent ATP concentration across all experiments within a study to ensure comparability of results.[3] Some commercially available assays suggest ATP concentrations ranging from 10 µM to 500 µM.[4][5]
Q2: What are suitable substrates for Pim-1 kinase assays?
A2: Pim-1 kinase phosphorylates serine/threonine residues within a specific consensus sequence. Commonly used peptide substrates are derived from known Pim-1 targets. A widely utilized substrate is a peptide derived from the pro-apoptotic protein BAD, which is phosphorylated by Pim-1 on Ser112.[6][7] Another synthetic peptide substrate is S6Ktide (KRRRLASLR).[8][9] The choice of substrate can influence assay performance, and it is advisable to use a substrate with a high affinity for Pim-1 to achieve a robust signal.
Q3: What are appropriate positive and negative controls for a Pim-1 kinase assay?
A3:
-
Positive Control: A known potent inhibitor of Pim-1 kinase, such as Staurosporine or AZD1208, should be used as a positive control for inhibition.[4][9][10] This helps to validate that the assay can detect inhibition.
-
Negative Control: A vehicle control, typically DMSO, at the same final concentration as the test compounds, is essential as a negative control.[9][10] This establishes the baseline kinase activity in the absence of an inhibitor.
-
No-Enzyme Control: A reaction mix without the Pim-1 kinase should be included to determine the background signal of the assay.
Troubleshooting Guide
Issue 1: High Background Signal
High background can mask the true signal from the kinase reaction, leading to a low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity reagents, including ATP, buffers, and substrates. Ensure water used for buffers is of high quality (e.g., ultrapure). |
| Substrate Auto-phosphorylation | Some substrates may undergo auto-phosphorylation. Test the substrate in a reaction without the kinase to assess this. If observed, consider a different substrate. |
| Non-enzymatic ATP Hydrolysis | Ensure the reaction buffer has the optimal pH and ionic strength. Store ATP solutions appropriately to prevent degradation. |
| Detector Reading Issues | For luminescence or fluorescence-based assays, ensure the plate reader settings are optimized and that there is no light leakage. |
Issue 2: Low Signal or No Activity
A weak or absent signal can indicate a problem with one or more components of the kinase reaction.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Pim-1 kinase should be stored at -80°C and handled on ice to maintain activity.[1] Avoid repeated freeze-thaw cycles.[1] Verify the activity of the enzyme lot with a known substrate and positive control. |
| Sub-optimal Enzyme Concentration | The concentration of Pim-1 kinase should be optimized for the specific assay. Perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of the assay.[4] |
| Incorrect Buffer Composition | The kinase reaction buffer is critical for enzyme activity. A typical buffer for Pim-1 includes Tris-HCl, MgCl2, BSA, and DTT.[4] Ensure all components are at the correct concentration and pH. |
| Substrate Depletion or Product Inhibition | If the reaction proceeds for too long or the enzyme concentration is too high, substrate depletion or product inhibition can occur, leading to a non-linear reaction rate. Optimize the incubation time and enzyme concentration to ensure the reaction is in the linear range (typically <10-20% substrate turnover).[11] |
Issue 3: High Variability Between Replicates (Poor Z'-factor)
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. For high-throughput screening, consider using automated liquid handlers. |
| Inconsistent Incubation Times or Temperatures | Ensure all wells of the plate are incubated for the same amount of time and at a constant, optimized temperature. |
| Plate Edge Effects | Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents and affect the reaction. To minimize this, avoid using the outermost wells or fill them with buffer. |
| Compound Precipitation | Test compounds may precipitate in the assay buffer, leading to inconsistent inhibition. Check the solubility of compounds in the final assay conditions. The final DMSO concentration should typically not exceed 1%.[9] |
| Protein Aggregation | Pim-1 kinase may aggregate, leading to altered activity. Ensure proper storage and handling of the enzyme. The inclusion of detergents like Brij-35 in the buffer can sometimes help prevent aggregation.[12] |
Experimental Protocols
General Pim-1 Kinase Assay Protocol (Luminescence-based - ADP-Glo™)
This protocol is a generalized example based on commercially available kits.[4][8][9]
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[4]
-
Prepare the desired concentration of Pim-1 kinase in 1x Kinase Assay Buffer.
-
Prepare a 2x Substrate/ATP mix in 1x Kinase Assay Buffer (e.g., 2x desired final substrate concentration and 2x desired final ATP concentration).
-
Prepare test compounds and controls at 4x the final desired concentration in 1x Kinase Assay Buffer with a consistent percentage of DMSO.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 4x test compound or control to the appropriate wells.
-
Add 10 µL of the Pim-1 kinase solution to each well (except for the no-enzyme control wells).
-
Add 5 µL of the 2x Substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[4]
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]
-
Read the luminescence on a plate reader.
-
Data Presentation
Table 1: IC50 Values of Common Pim-1 Kinase Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| Staurosporine | 437.1 | 10 ng Pim-1, 500 µM ATP | [4] |
| Staurosporine | 2.6 | 20 µM ATP | [5] |
| Compound 10f | 17 | Not specified | [13][14] |
| Quercetagetin | 340 | Not specified | [6] |
Note: IC50 values are highly dependent on assay conditions, particularly the ATP concentration for ATP-competitive inhibitors. Direct comparison of values across different studies should be done with caution.
Visualizations
Caption: Simplified Pim-1 signaling pathway.
Caption: General workflow for a luminescence-based Pim-1 kinase assay.
Caption: A logical approach to troubleshooting inconsistent Pim-1 kinase assay results.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
how to confirm Pim-1 inhibition in intact cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pim-1 kinase inhibitors. This resource provides detailed answers to common questions and troubleshooting guidance for confirming Pim-1 inhibition in intact cells.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most direct way to confirm Pim-1 inhibition in intact cells?
The most direct method to confirm that a compound is inhibiting Pim-1 kinase activity within a cell is to measure the phosphorylation status of its known downstream substrates. Pim-1 is a constitutively active serine/threonine kinase, meaning its activity is primarily regulated by its expression level and stability.[1][2] Therefore, a decrease in the phosphorylation of its specific targets is a reliable indicator of inhibitor efficacy.
One of the most well-validated and commonly used readouts is the phosphorylation of the pro-apoptotic protein BAD at serine 112 (Ser75 in humans).[3][4][5] Inhibition of Pim-1 leads to a measurable decrease in phospho-BAD (Ser112) levels.[5][6]
Key Pim-1 Substrates for Cellular Assays
| Substrate | Phosphorylation Site(s) | Cellular Process | Recommended Assay |
| BAD | Ser112 (mouse), Ser75 (human) | Apoptosis | Western Blot, ELISA[7][8] |
| c-Myc | Ser62 | Transcription, Cell Proliferation | Western Blot[9][10] |
| 4E-BP1 | Thr37/46 (priming), Ser65 | Protein Translation | Western Blot[10] |
| p27Kip1 | Thr157, Thr198 | Cell Cycle Progression | Western Blot[1][11] |
| Histone H3 | Ser10 | Transcription | Western Blot[9][10] |
FAQ 2: How can I confirm that my compound directly binds to Pim-1 inside the cell?
Confirming that your compound physically interacts with Pim-1 in the complex environment of a cell is crucial for validating its mechanism of action. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[12][13]
The principle of CETSA is that when a ligand (your inhibitor) binds to its target protein (Pim-1), it stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates or intact cells treated with your compound to various temperatures, you can measure the amount of soluble Pim-1 remaining. A positive result is a "thermal shift," where more Pim-1 remains in the soluble fraction at higher temperatures in the presence of the inhibitor compared to the vehicle control.[14][15]
Comparison of Target Engagement Methods
| Method | Principle | Cellular Context | Throughput | Key Advantage |
| Biochemical Kinase Assay | Measures enzyme activity with purified protein and substrates.[16][17] | Acellular | High | Excellent for initial screening and determining IC50. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters protein thermal stability.[13] | Intact cells or lysates | Low to High | Confirms direct target binding in a physiological context.[14][18] |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc-tagged protein and a fluorescent tracer. | Intact cells | High | Real-time measurement of binding in living cells. |
| Kinobeads / Affinity Pulldown | Uses immobilized broad-spectrum kinase inhibitors to pull down kinases that are not bound by the test compound. | Cell lysates | Low | Can assess selectivity across many kinases simultaneously. |
FAQ 3: What are the expected functional outcomes of Pim-1 inhibition?
Since Pim-1 promotes cell survival, proliferation, and cell cycle progression, its inhibition is expected to produce clear phenotypic changes.[19][20] Measuring these functional outcomes provides crucial evidence that your inhibitor is not just engaging the target but is also biologically active.
Common Phenotypic Assays and Expected Results
| Assay Type | Specific Method | Readout | Expected Result with Pim-1 Inhibition |
| Cell Viability / Proliferation | MTT, MTS, CellTiter-Glo®[6] | Metabolic activity / ATP levels | Decrease in signal[6][21] |
| Apoptosis | Caspase-3/7 Activity Assay, Annexin V/PI Staining | Caspase activation, phosphatidylserine exposure | Increase in apoptosis[11][21] |
| Cell Cycle | Propidium Iodide (PI) Staining & Flow Cytometry | DNA content distribution | Cell cycle arrest, typically at G1/S phase[11][20] |
| Colony Formation | Clonogenic Assay | Ability of single cells to form colonies | Reduction in number and/or size of colonies[2] |
Troubleshooting Guide
FAQ 4: My inhibitor shows low potency in cells compared to its biochemical IC50. What are the common causes?
This is a frequent challenge in drug development. A potent inhibitor in a purified enzyme assay may appear much weaker in a cellular context for several reasons. A systematic approach is needed to diagnose the issue.
FAQ 5: I'm not observing a change in p-BAD (Ser112) after treatment. How should I troubleshoot this?
If you don't see the expected decrease in substrate phosphorylation, several experimental factors could be at play.
Troubleshooting Table for Substrate Phosphorylation Assays
| Problem | Possible Cause | Suggested Solution |
| No change in p-BAD | Inhibitor Ineffective: The compound is not engaging Pim-1 in the cell. | Perform a CETSA to confirm target engagement (see FAQ 2). |
| Incorrect Time Point: The effect may be transient. Pim-1 signaling can be rapid. | Perform a time-course experiment (e.g., 1, 3, 6, 24 hours) to find the optimal time point.[5][22] | |
| Low Basal Pim-1 Activity: The chosen cell line may have low Pim-1 expression or activity, resulting in a low basal p-BAD signal that is difficult to inhibit further. | Screen cell lines for Pim-1 expression (qRT-PCR, Western Blot). Consider using cells where Pim-1 is known to be overexpressed (e.g., certain leukemia or prostate cancer lines).[5][20] | |
| Redundant Kinase Activity: Other kinases, such as Akt or PKA, can also phosphorylate BAD at Ser112.[3][4][23] | Use a more specific substrate if available, or use cells where Pim-1 is the dominant kinase for that site. Alternatively, use siRNA to knock down Pim-1 as a positive control for the expected p-BAD decrease. | |
| Poor Antibody Quality: The phospho-specific antibody may have low affinity, low specificity, or may not work in your application. | Validate your antibody using positive controls (e.g., cells overexpressing Pim-1) and negative controls (e.g., cells treated with a known potent inhibitor like AZD1208, or Pim-1 knockout/knockdown cells).[4][7] |
FAQ 6: How can I be sure my inhibitor is specific to Pim-1 and the effects are not from off-targets?
Demonstrating selectivity is critical. A multi-pronged approach is the most rigorous way to rule out off-target effects.
-
Genetic Knockdown: The gold standard for confirming on-target effects is to use siRNA or shRNA to specifically reduce Pim-1 expression. The phenotypic effects of genetic knockdown should mimic the effects of your inhibitor.[9][24] If the inhibitor causes cell death but Pim-1 siRNA does not, the inhibitor's toxicity is likely off-target.
-
Rescue Experiment: If possible, overexpress a modified, inhibitor-resistant mutant of Pim-1 in your cells. If this "rescues" the cells from the effects of the inhibitor, it provides strong evidence of on-target activity.
-
Assess Off-Target Binding:
-
Kinome Profiling: Screen your compound against a large panel of recombinant kinases (e.g., >400) to identify other potential targets. This is often done as a fee-for-service.
-
Thermal Proteome Profiling (TPP): This is a powerful, unbiased mass spectrometry-based extension of CETSA that assesses the thermal stability of thousands of proteins simultaneously in response to inhibitor treatment, revealing both on-target and off-target interactions within the cell.[15]
-
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-BAD (Ser112)
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with your Pim-1 inhibitor at various concentrations and a vehicle control (e.g., DMSO) for the predetermined optimal time. Include a positive control inhibitor if available (e.g., 500 nM AZD1208).
-
Lysis: Wash cells once with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 12% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the p-BAD signal to the total BAD signal, and then normalize to the loading control.
Protocol 2: Basic Cellular Thermal Shift Assay (CETSA)
-
Treatment: Treat two confluent plates or flasks of cells, one with vehicle and one with a high concentration of your inhibitor (e.g., 10-50x cellular EC50) for 1 hour.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into multiple PCR tubes for each condition (vehicle and inhibitor).
-
Heating: Place the tubes in a thermal cycler and heat each tube to a different temperature (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) for 3 minutes, followed by a 3-minute incubation at room temperature. One aliquot for each condition should be kept on ice as an unheated control.
-
Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse them.
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) from each tube. Analyze the amount of soluble Pim-1 in each sample by Western blot as described above.
-
Data Interpretation: Plot the relative band intensity for Pim-1 against the temperature for both the vehicle and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and engagement.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. The role of PIM1 in the ibrutinib-resistant ABC subtype of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 4. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcription and translation are primary targets of Pim kinase inhibitor SGI-1776 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Publications — CETSA [cetsa.org]
- 15. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 16. promega.com [promega.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Pim-1 kinase is a target of miR-486-5p and eukaryotic translation initiation factor 4E, and plays a critical role in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PIM1 Inhibition Affects Glioblastoma Stem Cell Behavior and Kills Glioblastoma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PhosphoPlus® Bad (Ser112) Antibody Duet | Cell Signaling Technology [cellsignal.com]
- 24. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phospho-Bad (Ser112) (40A9) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
challenges in developing clinically effective Pim-1 inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Pim-1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: My Pim-1 inhibitor shows reduced efficacy in my cancer cell line over time. What are the potential mechanisms of resistance?
A1: Resistance to Pim-1 inhibitors can arise from several mechanisms, often involving the activation of compensatory signaling pathways. A primary mechanism observed is the upregulation of pro-survival pathways that bypass the effects of Pim-1 inhibition.
One key resistance mechanism involves the interplay between Pim-1 and the PI3K/Akt signaling pathway.[1][2][3][4] Inhibition of the PI3K/Akt pathway can sometimes lead to an increase in Pim-1 expression, which in turn promotes cell survival and resistance.[1][2][3][4] Pim-1 kinase can mediate resistance to PI3K inhibitors by regulating redox signaling through the transcription factor NRF2.[1][2][4] Pim-1 enhances NRF2 activity, leading to a decrease in cellular reactive oxygen species (ROS) and diminishing the cytotoxic effects of PI3K/Akt inhibitors.[1][2][4]
Additionally, in the context of Acute Myeloid Leukemia (AML) with FLT3-ITD mutations, Pim-1 can contribute to resistance against FLT3 inhibitors.[5] FLT3-ITD signaling can upregulate Pim-1 expression, which then participates in a positive feedback loop to stabilize FLT3-ITD.[5]
Q2: I am observing significant off-target effects with my Pim-1 inhibitor in preclinical models. What are the common off-targets and how can I assess specificity?
A2: Off-target effects are a significant hurdle in the development of clinically effective Pim-1 inhibitors. Cardiotoxicity, for instance, has been a concern with some early-generation inhibitors like SGI-1776, which was linked to the inhibition of the hERG potassium channel.[5][6][7]
Common off-targets for Pim-1 inhibitors can include other kinases with structurally similar ATP-binding pockets. For example, some Pim-1 inhibitors have been shown to interact with kinases like FLT3, DAPK1, and PDGFRα.[8][9] The specificity of an inhibitor is often dependent on its chemical scaffold. For instance, the presence of a basic nitrogen atom in some inhibitor scaffolds can contribute to interactions with acidic residues in the active site, influencing both potency and selectivity.[10]
To assess the specificity of your inhibitor, a comprehensive kinase profiling panel is recommended. This typically involves screening the compound against a large number of purified kinases to determine its inhibitory activity (IC50 or Ki) against each. This data will help identify potential off-targets and guide further optimization of your compound.
Q3: What are the downstream signaling pathways most affected by Pim-1 inhibition that I should monitor in my experiments?
A3: Pim-1 is a serine/threonine kinase that regulates a multitude of cellular processes critical for cancer cell survival and proliferation.[11][12][13] When you inhibit Pim-1, you should monitor the phosphorylation status of its key downstream substrates. These include:
-
Cell Cycle Regulators: Pim-1 phosphorylates p21 and p27, which are inhibitors of cyclin-dependent kinases.[5] Phosphorylation of these proteins by Pim-1 can lead to their degradation and promote cell cycle progression. Therefore, Pim-1 inhibition may lead to an accumulation of p21 and p27 and subsequent cell cycle arrest.
-
Apoptosis Regulators: Pim-1 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and Ask1.[11][12] Inhibition of Pim-1 can, therefore, lead to increased apoptosis.
-
MYC: Pim-1 can phosphorylate the oncoprotein MYC, enhancing its stability and transcriptional activity.[11] Monitoring MYC protein levels and the expression of its target genes can be a valuable readout of Pim-1 inhibitor activity.
-
mTORC1 Signaling: Pim-1 can modulate protein synthesis through the mTORC1 pathway by phosphorylating components of the translational machinery.[1][2]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for my Pim-1 inhibitor across different cancer cell lines.
-
Possible Cause 1: Varying levels of Pim-1 expression.
-
Troubleshooting Step: Perform Western blotting or qPCR to quantify Pim-1 protein and mRNA levels in your panel of cell lines. Correlate Pim-1 expression with inhibitor sensitivity.
-
-
Possible Cause 2: Redundancy with other Pim kinase isoforms (Pim-2, Pim-3).
-
Troubleshooting Step: If you are using a Pim-1 specific inhibitor, consider that Pim-2 or Pim-3 may be compensating for the loss of Pim-1 activity in some cell lines. Use a pan-Pim inhibitor to assess if this overcomes the differential sensitivity.[9] The three Pim kinase isoforms share approximately 60% amino acid sequence similarity.[12]
-
-
Possible Cause 3: Presence of drug efflux pumps.
-
Troubleshooting Step: Some cancer cells overexpress ATP-binding cassette (ABC) transporters, which can pump out your inhibitor, reducing its intracellular concentration.[14] Co-incubate your cells with a known ABC transporter inhibitor (e.g., verapamil for P-glycoprotein) and your Pim-1 inhibitor to see if this restores sensitivity.
-
Problem 2: My Pim-1 inhibitor induces cell cycle arrest but not significant apoptosis.
-
Possible Cause 1: The cell line may have robust anti-apoptotic mechanisms.
-
Possible Cause 2: The inhibitor may be acting in a cytostatic rather than cytotoxic manner at the tested concentrations.
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 (Pim-1) | Key Off-Targets | Clinical Trial Status (Selected) | Reference |
| SGI-1776 | Pan-Pim, FLT3 | - | hERG | Terminated (Cardiotoxicity) | [5][6][7] |
| AZD1208 | Pan-Pim | - | - | Limited efficacy as monotherapy | [5][6][14] |
| PIM447 (LGH447) | Pan-Pim | - | - | Phase I in multiple myeloma showed disease control but high progression | [7][14] |
| CX-6258 | Pim-1, Pim-2, Pim-3, Flt-3 | - | - | Preclinical | [8] |
| TCS PIM-1 1 | Pim-1 | 50 nM | - | Preclinical | [15] |
Note: Specific IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of Pim-1 Signaling Pathway
-
Cell Lysis: Treat cells with your Pim-1 inhibitor at various concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Pim-1, phospho-Bad (Ser112), Bad, phospho-p27 (Thr157), p27, phospho-4E-BP1 (Thr37/46), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Pim-1 signaling pathway.
Caption: Pim-1 mediated resistance to PI3K inhibitors.
Caption: Troubleshooting inconsistent IC50 values.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PIM Kinases to Improve the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis [mdpi.com]
- 11. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pim-1 Kinase Docking Simulations
Welcome to the technical support center for Pim-1 kinase docking simulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their virtual screening and drug design experiments.
Frequently Asked Questions (FAQs)
Q1: My docking scores don't correlate well with experimental binding affinities (IC50/Ki). What could be the reason?
A1: This is a common challenge. Binding energies and docking scores alone are often not sufficient to predict the inhibitory activity of a compound with high accuracy.[1][2][3] Several factors can contribute to this discrepancy:
-
Protein Rigidity: Treating the Pim-1 kinase as a rigid structure in simulations can lead to inaccurate predictions. The protein, particularly the P-loop, is known to be flexible.[4]
-
Scoring Function Limitations: The scoring function used by the docking software may not perfectly capture all the nuances of molecular interactions. A frequent issue in molecular docking is the improper implementation of scoring functions and algorithms on the post-docking results, which can alter the outcome of a virtual screen.[2][5]
-
Solvation Effects: The role of water molecules in the binding pocket is often simplified or ignored in standard docking protocols, which can affect the accuracy of binding energy calculations.
-
Post-Docking Analysis: A lack of thorough post-docking analysis that considers specific interactions with key amino acid residues can lead to misinterpretation of the results.[1][2]
Q2: Which amino acid residues in the Pim-1 kinase active site are most important for inhibitor binding?
A2: Several key residues in the ATP-binding pocket of Pim-1 kinase are crucial for inhibitor interactions. When analyzing your docking poses, you should check for interactions with:
-
Hinge Region: This region is critical for ATP-mimetic inhibitors. Glu121 is a key residue in this region that often forms hydrogen bonds with inhibitors.[4]
-
Lys67: This lysine residue is located at the back of the ATP-binding site and is frequently involved in hydrogen bonding with inhibitors.[4]
-
Glycine-rich P-loop (residues 45-52): This flexible loop forms a "roof" over the ATP-binding pocket and can have long-range interactions with inhibitors.[4]
-
Other important residues: Leucine (LEU44) and Isoleucine (ILE185) have been shown to have important van der Waals interactions with ligands.[6]
Q3: Should I treat the Pim-1 kinase receptor as rigid or flexible in my docking simulations?
A3: It is highly recommended to incorporate receptor flexibility in your docking protocol for Pim-1 kinase. Using a flexible-receptor docking protocol has been shown to significantly improve the accuracy of binding pose prediction and ligand enrichment compared to rigid-receptor docking.[7][8] This is particularly important for Pim-1 due to the flexibility of its P-loop.[4]
Troubleshooting Guides
Problem 1: High Root-Mean-Square Deviation (RMSD) between the docked pose and the crystal structure pose of a known inhibitor.
-
Possible Cause: The receptor was treated as a rigid body, preventing it from adopting the correct conformation to bind the ligand.
-
Solution: Implement a flexible-receptor docking protocol. This can involve methods like "ensemble docking," where you dock against multiple conformations of the receptor, or "induced fit docking," which allows side-chain flexibility during the docking process.[7] A study showed that a flexible-receptor protocol improved the average RMSD of binding pose prediction to 3.2 Å from 4.4 Å with rigid-receptor docking.[7]
Problem 2: The top-ranked compounds from my virtual screen are not active in experimental assays.
-
Possible Cause 1: The binding scores alone are not accurately predicting the true binders.
-
Solution 1: Implement a post-docking analysis workflow. Instead of relying solely on the docking score, analyze the interactions of your top-ranked compounds with the key residues in the Pim-1 active site. You can also use machine learning models, such as logistic regression, trained on known inhibitors and their interactions to better predict the probability of a compound being a true inhibitor.[1][2] One such model demonstrated 80.9% true positive and 81.4% true negative rates.[1][2][3]
-
Possible Cause 2: The initial dataset of screened compounds contained many non-drug-like molecules or decoys with different physicochemical properties than known inhibitors.
-
Solution 2: Ensure your screening library is properly filtered for drug-like properties (e.g., Lipinski's rule of five) and that the decoy molecules have similar physicochemical properties to the known inhibitors to avoid bias.
Data Presentation
Table 1: Comparison of Rigid vs. Flexible-Receptor Docking for Pim-1 Kinase
| Metric | Rigid-Receptor Docking | Flexible-Receptor Docking |
| Average RMSD | 4.4 Å | 3.2 Å |
| Average EF10 | 25 | 47 |
Data from a study on a flexible-receptor docking protocol for Pim-1 kinase.[7] EF10 refers to the enrichment factor at 10% of the ranked compounds.
Experimental Protocols
General Molecular Docking Protocol for Pim-1 Kinase
This protocol is a general guide and may need to be adapted based on the specific software used.
-
Receptor Preparation:
-
Obtain the crystal structure of human Pim-1 kinase from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 3BGQ.[5]
-
Prepare the protein for docking using software like YASARA Structure.[5] This involves adding missing hydrogen atoms, optimizing the hydrogen bond network, correcting any structural errors, and performing an energy minimization of the protein-ligand complex using a suitable forcefield like NOVA2.[5]
-
-
Ligand Preparation:
-
Prepare a dataset of ligands to be docked. This can include known inhibitors and a set of decoy molecules.
-
Generate 3D conformations of the ligands and assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Define the binding site, typically by creating a grid box around the co-crystallized ligand in the active site.
-
Perform the docking simulation. It is recommended to perform multiple docking runs for each ligand (e.g., 20 runs) to ensure adequate sampling of conformational space.[5]
-
-
Post-Docking Analysis:
-
Analyze the results, focusing on the predicted binding energies/scores and the interactions of the ligands with key residues in the Pim-1 active site.
-
Use visualization software (e.g., BIOVIA Discovery Studio Visualizer) to inspect the binding poses and interactions.[5]
-
Visualizations
Pim-1 Kinase Signaling Pathway
Caption: Overview of the Pim-1 kinase signaling pathway, highlighting its activation by the JAK/STAT pathway and its downstream effects.[9][10]
General Workflow for Molecular Docking
Caption: A generalized workflow for performing molecular docking simulations, from preparation to validation.
Troubleshooting Logic for Docking Simulations
Caption: A decision tree for troubleshooting common issues in molecular docking simulations for Pim-1 kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flexibility of the P-loop of Pim-1 kinase: observation of a novel conformation induced by interaction with an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 10. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing QTc Prolongation with Pim-1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pim-1 inhibitors, using SGI-1776 as a primary example, who may encounter QTc prolongation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is SGI-1776 and why was its clinical development halted?
SGI-1776 is a potent, orally active small-molecule inhibitor of the Pim family of serine/threonine kinases.[1][2] Its clinical development was discontinued during Phase I trials for refractory prostate cancer and relapsed/refractory non-Hodgkin's lymphoma due to dose-limiting cardiac QTc prolongation.[3] Further evaluation of cardiac and pharmacokinetic data revealed a narrow therapeutic window, making it challenging to continue clinical development safely.[3]
Q2: What is the primary mechanism by which SGI-1776 is thought to cause QTc prolongation?
The cardiotoxicity of SGI-1776, specifically QTc prolongation, has been attributed to the off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4] Inhibition of the hERG channel, which mediates the rapid component of the delayed rectifier potassium current (IKr), is a common mechanism for drug-induced QT interval prolongation.[4]
Q3: What are the on-target and key off-target kinase activities of SGI-1776?
SGI-1776 is a pan-Pim inhibitor with potent activity against Pim-1. It also demonstrates inhibitory activity against other kinases, notably Fms-like tyrosine kinase 3 (FLT3) and Haspin. The selectivity profile of a kinase inhibitor is a critical factor in understanding its full biological and toxicological effects.
Q4: What is the role of Pim-1 kinase in cardiomyocytes, and why is this relevant to cardiotoxicity studies?
Pim-1 kinase plays a significant cardioprotective role.[5] It is involved in promoting cardiomyocyte survival and antagonizing apoptosis through various signaling cascades.[6][7] Key functions include:
-
Phosphorylation and inactivation of the pro-apoptotic protein Bad. [8]
-
Upregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL. [8]
-
Phosphorylation of cardiac troponin I (cTnI), which modulates myofilament function.
Understanding this cardioprotective role is crucial, as inhibiting Pim-1 could potentially exacerbate cardiac stress or unmask off-target toxicities.
Data Presentation
Table 1: In Vitro Inhibitory Activity of SGI-1776
| Target Kinase | IC50 (nM) | Reference(s) |
| Pim-1 | 7 | [1][2][10] |
| Pim-2 | 363 | [1][2][10] |
| Pim-3 | 69 | [1][2][10] |
| Flt-3 | 44 | [11] |
| Haspin | 34 | [10] |
Visualizations
Caption: Pim-1 Signaling Pathway in Cardiomyocytes.
Troubleshooting Guides
This section provides a structured approach to troubleshooting QTc prolongation observed during experiments with Pim-1 inhibitors like SGI-1776.
Guide 1: In Vitro QTc Prolongation (e.g., Patch Clamp Assays)
Problem: An unexpected prolongation of the action potential duration (APD) or a block of the hERG (IKr) current is observed in patch-clamp experiments.
Possible Causes & Troubleshooting Steps:
-
Compound Concentration:
-
Question: Is the observed effect concentration-dependent?
-
Action: Perform a full concentration-response curve. Determine the IC50 for hERG block and compare it to the IC50 for Pim-1 inhibition. A low therapeutic index (Pim-1 IC50 / hERG IC50) suggests a high risk of QTc prolongation at effective doses.
-
-
Experimental Conditions:
-
Question: Are the recording conditions optimal and consistent?
-
Action: Verify the temperature, pH, and composition of your intracellular and extracellular solutions. Temperature can significantly affect ion channel kinetics and drug potency. Ensure stable recordings with low leak currents.[4]
-
-
Off-Target Effects:
-
Question: Could other ion channels be affected?
-
Action: Profile the compound against a panel of cardiac ion channels (e.g., NaV1.5, CaV1.2) to assess for multi-channel effects, which can sometimes mitigate or exacerbate the proarrhythmic risk of hERG block.
-
-
Assay Integrity:
-
Question: Is the assay performing as expected?
-
Action: Regularly run positive controls (e.g., known hERG blockers like dofetilide or E-4031) and negative controls (compounds with no known hERG activity) to validate assay sensitivity and specificity.
-
Guide 2: In Vivo QTc Prolongation (e.g., Telemetry in Animal Models)
Problem: A statistically significant prolongation of the QTc interval is observed in animals treated with the Pim-1 inhibitor.
Possible Causes & Troubleshooting Steps:
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Correlation:
-
Question: Does the QTc prolongation correlate with the drug's plasma concentration?
-
Action: Collect plasma samples at multiple time points corresponding to ECG recordings. Establish a concentration-response relationship for QTc prolongation. This is crucial for extrapolating findings to clinical scenarios.
-
-
Heart Rate Correction:
-
Question: Is the method for heart rate correction appropriate for the species?
-
Action: Different species have different heart rate dependencies of the QT interval. Use an appropriate correction formula (e.g., Bazett's, Fridericia's, or an individual-specific correction) and justify its use. Be aware that some drugs can also alter heart rate, which can complicate QTc analysis.
-
-
Electrolyte Imbalance:
-
Question: Could the compound be causing electrolyte disturbances?
-
Action: Measure plasma potassium and magnesium levels. Hypokalemia and hypomagnesemia can potentiate drug-induced QTc prolongation.
-
-
Metabolite Activity:
-
Question: Does the compound have active metabolites that could contribute to the effect?
-
Action: If possible, identify major metabolites and test their activity on the hERG channel and in in vivo models.
-
Caption: Decision Workflow for Investigating QTc Prolongation.
Experimental Protocols
Protocol 1: In Vitro hERG Manual Patch Clamp Assay
Objective: To determine the inhibitory effect of a test compound (e.g., SGI-1776) on the hERG potassium channel current.
Materials:
-
Cell Line: HEK-293 or CHO cells stably expressing the hERG channel.
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 120 KCl, 10 HEPES, 5 CaCl2, 1.7 MgCl2, 4 K2ATP, 10 EGTA; pH adjusted to 7.2 with KOH.
-
Test Compound: Stock solution in DMSO, serially diluted to final concentrations.
-
Positive Control: Dofetilide or E-4031.
-
Patch Clamp Rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.
Methodology:
-
Cell Preparation: Culture cells to 70-90% confluency. On the day of the experiment, gently detach cells and resuspend in the extracellular solution.
-
Whole-Cell Configuration: Achieve a giga-ohm seal between the patch pipette and a single cell. Rupture the cell membrane to obtain the whole-cell configuration.
-
Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current. Repeat this protocol at regular intervals (e.g., every 15 seconds).
-
Baseline Recording: Perfuse the cell with the extracellular solution until a stable baseline tail current is recorded for at least 3-5 minutes.
-
Compound Application: Apply increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.
-
Washout: Perfuse with the control extracellular solution to observe any reversal of the inhibitory effect.
-
Positive Control: At the end of the experiment, apply a saturating concentration of a known hERG blocker to confirm the identity of the recorded current.
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline current and fit to a concentration-response curve to determine the IC50 value.
Protocol 2: In Vivo QTc Assessment via Radiotelemetry in Non-Rodents (e.g., Cynomolgus Monkey)
Objective: To assess the effect of a test compound on the QTc interval in conscious, freely moving animals.
Materials:
-
Animal Model: Adult male or female cynomolgus monkeys, surgically implanted with radiotelemetry transmitters.
-
Test Compound: Formulated for the appropriate route of administration (e.g., oral gavage).
-
Vehicle Control: The formulation vehicle without the test compound.
-
Telemetry System: Receivers, data acquisition, and analysis software.
Methodology:
-
Acclimatization: Allow animals to acclimate to the study environment and housing conditions.
-
Baseline Data Collection: Collect at least 24 hours of baseline ECG data prior to dosing to establish a diurnal rhythm and stable baseline QTc values.
-
Study Design: A crossover design is typically employed, where each animal receives the vehicle and multiple dose levels of the test compound in separate dosing periods, with an adequate washout period in between.
-
Dosing and ECG Recording: Administer the vehicle or test compound. Continuously record ECG data for at least 24 hours post-dose.
-
Blood Sampling: Collect time-matched blood samples for pharmacokinetic analysis to correlate drug exposure with any observed ECG changes.
-
Data Analysis:
-
Extract high-quality ECG waveforms.
-
Measure RR and QT intervals from the ECGs.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., individual animal correction factor derived from baseline data).
-
Calculate the change from baseline (ΔQTc) and the placebo-corrected change from baseline (ΔΔQTc) at each time point.
-
Correlate ΔΔQTc with plasma concentrations of the test compound to perform a PK/PD analysis.
-
References
- 1. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. astx.com [astx.com]
- 4. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pim-1 Kinase Inhibits Pathological Injury by Promoting Cardioprotective Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM1 Promotes Survival of Cardiomyocytes by Upregulating c-Kit Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim-1 Kinase Protects Mitochondrial Integrity in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pim-1 regulates cardiomyocyte survival downstream of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Pim Kinase Inhibitors: SGI-1776 vs. AZD1208
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Pim kinase inhibitors, SGI-1776 and AZD1208. This document synthesizes preclinical data to highlight the key differences in their biochemical potency, cellular activity, and selectivity, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Introduction to Pim Kinase Inhibition
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy. SGI-1776 and AZD1208 are two small molecule inhibitors that have been extensively studied for their ability to target Pim kinases.
Quantitative Data Comparison
The following tables summarize the key quantitative data for SGI-1776 and AZD1208, providing a clear comparison of their potency against the three Pim kinase isoforms and other relevant kinases.
Table 1: Biochemical Potency (IC50, nM)
| Inhibitor | Pim-1 | Pim-2 | Pim-3 | Other Notable Targets (IC50, nM) |
| SGI-1776 | 7[1][2][3][4] | 363[1][3][4] | 69[1][3][4] | Flt-3 (44), Haspin (34)[3] |
| AZD1208 | 0.4[5][6][7][8][9] | 5.0[5][6][7][8][9] | 1.9[5][6][7][8][9] | Highly selective for Pim kinases (>43-fold)[6][8] |
Table 2: Cellular Activity and Preclinical Models
| Inhibitor | Cell-Based IC50 | Preclinical Models of Efficacy | Key Cellular Effects |
| SGI-1776 | Median relative IC50 of 3.1 µM in a pediatric preclinical testing panel[10] | Acute Myeloid Leukemia (AML)[1][9][11], Chronic Lymphocytic Leukemia (CLL)[12], Prostate Cancer[13] | Induces apoptosis[1][2], cell cycle arrest[13], and inhibits RNA synthesis[12] |
| AZD1208 | GI50 < 1 µM in sensitive AML cell lines[5] | Acute Myeloid Leukemia (AML)[5][8][14] | Induces apoptosis and cell cycle arrest[5][7][8], inhibits protein translation[15], and induces autophagy[15] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.
Experimental Protocols
Kinase Inhibition Assays
SGI-1776 Radiometric Assay [6]
-
Reaction Mixture: A final reaction volume of 25 µL containing 5-10 mU of purified recombinant human Pim-1, Pim-2, or Pim-3, 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 100 µM KKRNRTLTV (peptide substrate), 10 mM MgAcetate, and [γ-³²P-ATP].
-
Inhibitor: SGI-1776 was added at varying concentrations.
-
Initiation and Incubation: The reaction was initiated by the addition of the MgATP mix and incubated for 40 minutes at room temperature.
-
Stopping the Reaction: The reaction was stopped by adding 5 µL of a 3% phosphoric acid solution.
-
Detection: 10 µL of the reaction was spotted onto a P30 filtermat, washed three times with 75 mM phosphoric acid and once with methanol. The dried filtermat was then measured using a scintillation counter.
AZD1208 Mobility Shift Assay [1]
-
Reaction Mixture: A 12 µL reaction containing 50 mM HEPES (pH 7.5), 1 mM DTT, 0.01% Tween 20, 50 µg/mL BSA, 10 mM MgCl₂, 1.5 µM FL-Ahx-Bad peptide substrate, ATP (100 µM for Pim-1, 5 µM for Pim-2, 50 µM for Pim-3), and the respective Pim kinase enzyme.
-
Inhibitor: AZD1208 was added at various concentrations.
-
Incubation and Quenching: The reaction was incubated for 90 minutes at 25°C and then quenched with 5 µL of a stop mix containing 100 mM HEPES, 121 mM EDTA, and 0.8% Coating Reagent 3.
-
Detection: The fluorescence of the phosphorylated and unphosphorylated substrate was detected using a Caliper LC3000 reader, and a ratiometric value was calculated to determine percent turnover.
Cell Viability and Apoptosis Assays
SGI-1776 in Acute Myeloid Leukemia (AML) Cells [2]
-
Cell Culture: AML cell lines (e.g., MV-4-11, MOLM-13) were cultured in appropriate media.
-
Treatment: Cells were treated with DMSO (vehicle) or various concentrations of SGI-1776 for 24 hours.
-
Apoptosis Detection: 1 x 10⁶ cells were washed and resuspended in 100 µL of annexin binding buffer, followed by the addition of 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI).
-
Analysis: At least 10,000 cells per sample were analyzed by flow cytometry.
AZD1208 in Acute Myeloid Leukemia (AML) Cells [1]
-
Cell Culture: MOLM-16 cells were plated at 20,000 cells per well in 96-well plates.
-
Treatment: Cells were treated with AZD1208 or DMSO for 72 hours.
-
Viability Measurement: Cell viability was measured by adding Cell Titer-Blue reagent and incubating for 4 hours at 37°C. Fluorescence was read on a microplate reader.
In Vivo Xenograft Studies
SGI-1776 in an AML Xenograft Model [2]
-
Animal Model: Immunodeficient mice were subcutaneously implanted with MV-4-11 AML cells.
-
Treatment: Once tumors were established, mice were treated with SGI-1776 or vehicle control. Dosing schedules included daily for 5 days and twice weekly.
-
Efficacy Assessment: Tumor volume and mouse body weight were measured regularly to assess treatment efficacy and toxicity.
AZD1208 in an AML Xenograft Model [5]
-
Animal Model: Female CB17 SCID mice were subcutaneously implanted with MOLM-16 or KG-1a AML cells mixed with Matrigel.
-
Treatment: When tumors reached approximately 150-200 mm³, mice were treated daily with AZD1208 (e.g., 10 mg/kg or 30 mg/kg) or vehicle control via oral gavage.
-
Efficacy Assessment: Tumor growth was monitored over the treatment period.
Comparative Analysis
Potency and Selectivity: AZD1208 demonstrates superior potency against all three Pim kinase isoforms in biochemical assays compared to SGI-1776, with IC50 values in the low to sub-nanomolar range.[5][6][7][8][9] SGI-1776, while potent against Pim-1, shows significantly weaker activity against Pim-2.[1][3][4] A key differentiator is selectivity. SGI-1776 also potently inhibits Flt-3 and Haspin kinases, which may contribute to its biological activity, particularly in Flt-3 mutated AML.[3] In contrast, AZD1208 is a highly selective pan-Pim inhibitor, exhibiting over 43-fold greater affinity for Pim kinases compared to other kinases in a large panel screen.[6][8]
Cellular and In Vivo Activity: Both inhibitors have demonstrated preclinical efficacy in models of hematological malignancies, particularly AML.[1][2][5][8][9][11][14] SGI-1776 has shown activity in both Flt-3 wild-type and mutated AML cell lines, though its efficacy in the latter may be partly due to its Flt-3 inhibition.[1] AZD1208 has also shown efficacy in AML xenograft models, both as a monotherapy and in combination with standard-of-care agents like cytarabine.[5]
Clinical Development: The clinical development of SGI-1776 was halted due to cardiotoxicity observed in a Phase I trial.[16] AZD1208 has completed Phase I clinical trials for solid tumors and AML, demonstrating a manageable safety profile, but its clinical development for AML was not pursued further due to modest clinical activity.[4][15]
Conclusion
Both SGI-1776 and AZD1208 are potent inhibitors of Pim kinases with demonstrated preclinical anti-cancer activity. AZD1208 stands out for its superior potency against all three Pim isoforms and its high selectivity, making it a more specific tool for studying the biological roles of Pim kinases. SGI-1776's polypharmacology, particularly its inhibition of Flt-3, may be advantageous in certain contexts but also contributed to its challenging safety profile. The distinct characteristics of these two inhibitors, as detailed in this guide, should be carefully considered by researchers when selecting a compound for their specific experimental needs.
References
- 1. AZD1208 | Pim | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 2. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ijbs.com [ijbs.com]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 11. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
- 15. Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Potential in Cancer Treatment: The Synergistic Effects of Pim-1 Inhibitors in Combination Therapies
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals are increasingly focusing on the synergistic effects of combining Pim-1 kinase inhibitors with existing cancer therapies to overcome treatment resistance and enhance therapeutic efficacy. Pim-1 kinase, a proto-oncogene frequently overexpressed in a variety of hematological malignancies and solid tumors, plays a crucial role in cell survival, proliferation, and apoptosis resistance. Its inhibition has emerged as a promising strategy to sensitize cancer cells to a range of treatments, including chemotherapy, targeted therapy, and immunotherapy.
Proviral integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases that are implicated in the development and progression of numerous cancers.[1][2] The overexpression of Pim-1 is often associated with poor clinical outcomes and resistance to conventional therapies.[1] Pim kinases influence multiple downstream signaling pathways, including those regulated by MYC, STAT, and mTOR, which are critical for tumor growth and survival.[3][4] By targeting Pim-1, researchers aim to disrupt these survival pathways and create a window of vulnerability for other anticancer agents to exert their effects. Preclinical studies have demonstrated that the addition of Pim kinase inhibitors to existing treatment regimens can lead to additive or synergistic cytotoxic effects in cancer cells.[1][2]
This guide provides a comprehensive comparison of the performance of Pim-1 inhibitors in combination with other cancer therapies, supported by experimental data from preclinical studies.
Combination Therapies: A Data-Driven Comparison
The following tables summarize the quantitative data from key preclinical studies investigating the synergistic effects of Pim-1 inhibitors with various cancer therapies.
Table 1: Synergistic Effects of Pim-1 Inhibitors with Targeted Therapies
| Pim-1 Inhibitor | Combination Agent | Cancer Type | Key Findings | Quantitative Data | Reference |
| AZD1208 | Gilteritinib (FLT3 Inhibitor) | Acute Myeloid Leukemia (AML) with FLT3-ITD | Enhanced apoptosis induction in FLT3-ITD positive cells. | Combination of 1 µM AZD1208 and 10 nM Gilteritinib significantly increased apoptosis in MV4-11 and MOLM-14 cells compared to single agents (P < 0.001).[5] | [5] |
| TP-3654 | Ibrutinib (BTK Inhibitor) | B-cell Malignancies (Mantle Cell Lymphoma) | Significant increase in drug activity and synergistic cytotoxicity. | In Granta-519 cells, the IC50 of ibrutinib decreased 3.5-fold (from 0.7 µM to 0.2 µM) with 300 nM TP-3654. The IC50 of TP-3654 decreased 6-fold (from 2.4 µM to 0.4 µM) with 100 nM ibrutinib.[4] | [4] |
| SMI-4a | ABT-737 (Bcl-2 Antagonist) | Prostate Cancer | Triggered robust apoptosis in vitro and in vivo. | Combination of 10 µM SMI-4a and 3 µM ABT-737 significantly increased cell death in LNCaP cells compared to single agents.[6] | [6][7] |
| AZD1208 | Osimertinib (EGFR Inhibitor) | Non-Small Cell Lung Cancer (NSCLC) with EGFR mutation | Moderate synergistic effects on cell viability. | Combination of AZD1208 and osimertinib showed synergistic effects in five EGFR-mutation positive NSCLC cell lines.[8] | [8] |
Table 2: Synergistic Effects of Pim-1 Inhibitors with Chemotherapy
| Pim-1 Inhibitor | Chemotherapeutic Agent | Cancer Type | Key Findings | Quantitative Data | Reference |
| AZD1208 | Docetaxel | Prostate Cancer | Synergistic antitumor effects in vivo. | Combination treatment in a 22Rv1 xenograft model showed a 74% tumor volume reduction from baseline, compared to 50% with PIMi alone and 25% with docetaxel alone.[9] | [9][10] |
| SGI-1776 | Bendamustine | B-cell Lymphoma (Mantle Cell Lymphoma) | Additive effect in cell killing. | Combination of 5µM SGI-1776 with 5 or 10µM bendamustine led to 72% and 58% protein synthesis reduction, respectively, in JeKo-1 cells.[11] | [11] |
Table 3: Synergistic Effects of Pim-1 Inhibitors with Immunotherapy
| Pim-1 Inhibitor | Immunotherapy Agent | Cancer Type | Key Findings | Quantitative Data | Reference |
| Pan-PIM Kinase Inhibitor | Adoptive Cell Transfer (ACT) + anti-PD-1 | Melanoma | Improved T-cell persistence and tumor control in a mouse model. | Triple combination therapy doubled the migration of anti-tumor T cells to the tumor site and quadrupled survival in mice compared to ACT alone.[12] | [12] |
Signaling Pathways and Experimental Workflows
The synergistic effects of Pim-1 inhibitors are rooted in their ability to modulate key signaling pathways that drive cancer cell survival and resistance.
Caption: Pim-1 Signaling Pathway in Cancer.
This diagram illustrates how growth factors and cytokines activate the JAK/STAT pathway, leading to the transcription of Pim-1. Pim-1 then promotes cell proliferation and survival by activating oncogenic proteins like MYC and mTORC1, and by inactivating pro-apoptotic proteins such as BAD and cell cycle inhibitors like p21/p27. Pim-1 inhibitors block these downstream effects.
Caption: General Experimental Workflow.
This workflow outlines the typical experimental process for evaluating the synergistic effects of Pim-1 inhibitors in combination with other cancer therapies, from in vitro cell-based assays to in vivo animal models.
Detailed Experimental Protocols
Cell Viability Assays (MTT and CellTiter-Glo)
Objective: To determine the effect of single and combination drug treatments on the metabolic activity and viability of cancer cells.
MTT Assay Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of the Pim-1 inhibitor, the combination agent, or both, for a specified duration (e.g., 48-72 hours).[13]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[14]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).[14]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. Synergy is often determined using the Chou-Talalay method, where a Combination Index (CI) of less than 1 indicates synergy.[15]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol:
-
Seed cells in an opaque-walled 96-well plate and treat with compounds as described for the MTT assay.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[14]
-
Mix the contents and incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability and assess synergy as described above.
Western Blot Analysis
Objective: To detect and quantify changes in the expression and phosphorylation status of proteins within the Pim-1 signaling pathway following drug treatment.
Protocol:
-
Treat cancer cells with the Pim-1 inhibitor and/or combination agent for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[16]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Pim-1, p-STAT5, MYC, p-BAD, cleaved caspase-3).[17]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of Pim-1 inhibitor combination therapies on tumor growth in an animal model.
Protocol:
-
Implant human cancer cells (e.g., AML or prostate cancer cell lines) subcutaneously into immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into different treatment groups: vehicle control, Pim-1 inhibitor alone, combination agent alone, and the combination of both.
-
Administer the treatments according to a predetermined schedule and dosage. For example, oral administration of a Pim-1 inhibitor daily and intraperitoneal injection of a chemotherapeutic agent weekly.[18]
-
Monitor tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[10]
-
Analyze the tumor growth data to determine the efficacy of the combination therapy compared to single-agent treatments.
The growing body of preclinical evidence strongly supports the continued investigation of Pim-1 inhibitors as synergistic partners for a wide range of cancer therapies. These combination strategies hold the promise of overcoming therapeutic resistance, improving patient outcomes, and expanding the arsenal of effective cancer treatments. Further clinical trials are warranted to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. A potential therapeutic target for FLT3-ITD AML: PIM1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pim Kinase Inhibitors Increase Gilteritinib Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Through GSK-3β Activation and c-Myc and Mcl-1 Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pim kinase inhibitors sensitize prostate cancer cells to apoptosis triggered by Bcl-2 family inhibitor ABT-737 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Combination of Pim kinase inhibitor, SGI-1776, with bendamustine in B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencedaily.com [sciencedaily.com]
- 13. mdpi.com [mdpi.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 16. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 18. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Pim-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of three prominent Pim-1 kinase inhibitors: SGI-1776, AZD1208, and GDC-0339. The data presented herein is compiled from various published studies to facilitate an objective evaluation of their potential as therapeutic agents.
Introduction to Pim-1 Kinase
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and differentiation. It is frequently overexpressed in a variety of hematologic malignancies and solid tumors, making it an attractive target for cancer therapy. Pim-1 exerts its oncogenic effects by phosphorylating a range of downstream substrates involved in cell cycle progression and apoptosis, such as c-Myc, p21, and BAD. The development of small molecule inhibitors targeting Pim-1 kinase has been an active area of research, leading to the discovery of several promising candidates.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of SGI-1776, AZD1208, and GDC-0339 has been evaluated through biochemical assays measuring their inhibitory activity against the three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3). The following table summarizes their reported IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.
| Inhibitor | Pim-1 | Pim-2 | Pim-3 |
| SGI-1776 (IC50) | 7 nM[1][2][3] | 363 nM[1][2] | 69 nM[1][2] |
| AZD1208 (IC50) | 0.4 nM[4][5][6][7] | 5.0 nM[4][5][6][7] | 1.9 nM[4][5][6][7] |
| GDC-0339 (Ki) | 0.03 nM[8] | 0.1 nM[8] | 0.02 nM[8] |
In Vivo Efficacy: Preclinical Tumor Models
The anti-tumor activity of these Pim-1 inhibitors has been assessed in various preclinical xenograft models. The table below provides a snapshot of their in vivo efficacy.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| SGI-1776 | MV4;11 (AML) Xenograft | 148 mg/kg, daily for 5 days/week for 3 weeks[9] | Complete responses observed[9] |
| AZD1208 | MOLM-16 (AML) Xenograft | 10 mg/kg, daily for 2 weeks[4] | 89% TGI[4] |
| MOLM-16 (AML) Xenograft | 30 mg/kg, daily for 2 weeks[4] | Slight regression[4] | |
| Myc-CaP (Prostate) Xenograft | 45 mg/kg, for 3 weeks | 54.3% reduction in graft size[10] | |
| GDC-0339 | RPMI 8226 (Multiple Myeloma) Xenograft | 100 mg/kg | 90% TGI[11] |
| MM1.S (Multiple Myeloma) Xenograft | Not specified | 60% TGI[11] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the evaluation process for these inhibitors, the following diagrams illustrate the Pim-1 signaling pathway and a general experimental workflow.
Caption: Pim-1 Signaling Pathway
Caption: Experimental Workflow for Pim-1 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a general guideline for determining the IC50 or Ki of a compound against a Pim kinase.
-
Reaction Setup : Prepare a reaction mixture containing the Pim kinase enzyme, a peptide substrate (e.g., RSRHSSYPAGT), and [γ-³³P]-ATP in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Inhibitor Addition : Add serial dilutions of the test inhibitor (e.g., SGI-1776, AZD1208, or GDC-0339) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubation : Initiate the kinase reaction by adding the substrate/ATP mix and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination : Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Signal Detection : Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³³P]-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells (e.g., MOLM-16, RPMI 8226) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the Pim-1 inhibitor for a specified duration (e.g., 48-72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[5]
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[5]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
-
Cell Treatment : Treat cells with the Pim-1 inhibitor for the desired time.
-
Cell Harvesting : Harvest both adherent and floating cells and wash them with cold PBS.[12]
-
Annexin V Staining : Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide - PI).[8][12]
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.[7]
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[12]
In Vivo Mouse Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[13]
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment : Randomize the mice into treatment and control groups. Administer the Pim-1 inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.[13]
-
Tumor Measurement : Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume (Volume = (Length x Width²)/2).[13]
-
Data Analysis : At the end of the study, calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups. Monitor animal body weight as an indicator of toxicity.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - EE [thermofisher.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 7. bosterbio.com [bosterbio.com]
- 8. scispace.com [scispace.com]
- 9. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Use of patient-derived xenograft mouse models in cancer research and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse xenograft tumor model [bio-protocol.org]
Validating Pim-1 Inhibition on the JAK/STAT Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various methods to validate the effect of Pim-1 kinase inhibition on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. The information presented is supported by experimental data from peer-reviewed scientific literature and includes detailed protocols for key validation experiments.
The Interplay between Pim-1 and the JAK/STAT Pathway
The JAK/STAT pathway is a critical signaling cascade involved in numerous cellular processes, including cell growth, proliferation, and differentiation. The Pim family of serine/threonine kinases, particularly Pim-1, has emerged as a key regulator and downstream effector of this pathway. Pim-1 expression is transcriptionally upregulated by activated STAT3 and STAT5.[1] Emerging evidence also points towards a more complex relationship, with Pim-1 potentially participating in a feedback loop that modulates JAK/STAT signaling. Validating the impact of Pim-1 inhibition on this pathway is crucial for the development of novel therapeutics targeting malignancies where this pathway is dysregulated.
Comparative Analysis of Pim-1 Inhibitors
Several small molecule inhibitors targeting the Pim kinase family have been developed. Their efficacy in modulating the JAK/STAT pathway, primarily by reducing the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705), has been demonstrated in various preclinical studies. The following tables summarize the biochemical potency of selected Pim-1 inhibitors and the observed effects on p-STAT3 levels.
Disclaimer: The quantitative data on p-STAT3 reduction presented below is compiled from different studies and should be interpreted with caution, as experimental conditions such as cell lines, inhibitor concentrations, and treatment durations may vary.
Table 1: Biochemical Potency of Selected Pim-1 Inhibitors
| Inhibitor | Type | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki |
| PIM447 (LGH447) | Pan-Pim | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) |
| AZD1208 | Pan-Pim | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) |
| SGI-1776 | Pan-Pim (Pim-1 preferential) | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) |
| CX-6258 | Pan-Pim | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) |
| M-110 | Pim-3 preferential | 2.5 µM (IC50) | 2.5 µM (IC50) | 47 nM (IC50) |
Table 2: Effect of Pim-1 Inhibitors on STAT3 Phosphorylation
| Inhibitor | Cell Line | Concentration | Effect on p-STAT3 (Tyr705) | Reference |
| AZD1208 | 93T449 (Liposarcoma) | 20 µM | Significant reduction | [2] |
| SGI-1776 | DU-145 (Prostate Cancer) | 10 µM | Significant reduction | [3] |
| CX-6258 | H1975 & PC9 (NSCLC) | Not specified | Decreased expression | [4] |
| M-110 | DU-145 (Prostate Cancer) | Not specified | Significant reduction | [3] |
| Pim-3 siRNA | DU-145 (Prostate Cancer) | Not applicable | Significant downregulation | [3] |
Visualizing the Molecular Interactions and Experimental Processes
To better understand the underlying biology and the methods used for validation, the following diagrams illustrate the Pim-1/JAK/STAT signaling pathway, a typical experimental workflow, and the logical framework for validating the inhibitory effect.
Caption: Pim-1/JAK/STAT signaling pathway with feedback loop.
Caption: Experimental workflow for validating Pim-1 inhibition.
Caption: Logical framework for validating Pim-1's effect on p-STAT3.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the effects of Pim-1 inhibition.
Western Blot for Phosphorylated STAT3 (Tyr705)
This protocol is a standard method for detecting the phosphorylation status of STAT3 in response to Pim-1 inhibition.
a. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency and treat with the desired concentrations of Pim-1 inhibitor or vehicle control for the specified duration.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
b. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
c. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
To verify equal protein loading, strip the membrane and re-probe with a primary antibody for total STAT3 and a loading control protein (e.g., GAPDH or β-actin).
e. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the p-STAT3 signal to the total STAT3 and loading control signals.
In Vitro Pim-1 Kinase Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of Pim-1.
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Add the Pim-1 inhibitor at various concentrations to the wells of a microplate.
-
Add recombinant Pim-1 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of a suitable substrate (e.g., a specific peptide) and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate into the substrate, or luminescence-based assays that quantify the amount of ADP produced.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
siRNA-Mediated Knockdown of Pim-1
This genetic approach validates the specificity of the observed effects on the JAK/STAT pathway by reducing the expression of Pim-1.
-
Culture cells to 30-50% confluency in antibiotic-free medium.
-
Prepare a mixture of Pim-1 specific siRNA or a non-targeting control siRNA with a transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's protocol.
-
Incubate the mixture at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Add complete medium and continue to culture the cells for 48-72 hours to allow for Pim-1 knockdown.
-
Harvest the cells and perform Western blotting as described above to confirm the reduction in Pim-1 protein levels and to assess the impact on p-STAT3 and total STAT3.
Conclusion
The validation of Pim-1's role in the JAK/STAT pathway is a critical step in the development of targeted cancer therapies. This guide provides a comparative overview of potent Pim-1 inhibitors and their effects on STAT3 phosphorylation. By employing the detailed experimental protocols and understanding the underlying signaling pathways, researchers can effectively evaluate and validate the therapeutic potential of targeting Pim-1 kinase. The use of both small molecule inhibitors and genetic knockdown approaches will provide robust and specific validation of the on-target effects of Pim-1 inhibition on the JAK/STAT signaling cascade.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PIM kinase inhibitors downregulate STAT3(Tyr705) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIM1 inhibitor synergizes the anti-tumor effect of osimertinib via STAT3 dephosphorylation in EGFR-mutant non-small cell lung cancer - Sun - Annals of Translational Medicine [atm.amegroups.org]
Confirming Downstream Target Engagement of Pim-1 Inhibitor 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Pim-1 inhibitor 1" with other known Pim-1 inhibitors, offering experimental data and detailed protocols to facilitate the confirmation of downstream target engagement. The data presented here is crucial for researchers aiming to validate the mechanism of action of Pim-1 inhibitors in various cellular contexts.
Introduction to Pim-1 Kinase and Its Inhibition
Pim-1 is a serine/threonine kinase that plays a significant role in cell survival, proliferation, and apoptosis.[1] Its expression is induced by several cytokines through the JAK/STAT signaling pathway.[1] Once expressed, Pim-1 phosphorylates a range of downstream targets, thereby regulating their activity. Key substrates include the pro-apoptotic protein BAD, the translation regulator 4E-BP1, and the cell cycle regulator p27.[2][3] Overexpression of Pim-1 is associated with various cancers, making it an attractive target for therapeutic intervention.[3]
"Pim-1 inhibitor 1" is a potent inhibitor of Pim-1 kinase with a reported IC50 of 0.11 µM.[4] This guide compares its activity with two other well-characterized Pim-1 inhibitors: AZD1208, a pan-Pim kinase inhibitor, and SMI-4a, a selective Pim-1 inhibitor.[5][6]
Comparative Analysis of Pim-1 Inhibitors
To objectively assess the performance of Pim-1 inhibitor 1, a comparison of its biochemical potency and cellular effects against alternative inhibitors is essential. The following tables summarize key quantitative data from various studies.
Table 1: Biochemical Potency of Pim-1 Inhibitors
| Inhibitor | Target(s) | IC50 (Pim-1) | Source(s) |
| Pim-1 inhibitor 1 | Pim-1 | 110 nM | [4] |
| AZD1208 | Pan-Pim (Pim-1, -2, -3) | 0.4 nM | [5][6] |
| SMI-4a | Pim-1 (selective) | 17 nM | [5][7] |
Note: IC50 values are from different studies and may not be directly comparable due to variations in assay conditions.
Table 2: Cellular Effects on Downstream Targets
| Inhibitor | Cell Line | Target | Effect | Source(s) |
| Pim-1 inhibitor 1 | Daudi, Raji | p-BAD (Ser112) | Decreased phosphorylation | [2] |
| AZD1208 | 93T449 | p-4E-BP1 | Decreased phosphorylation | [8] |
| SMI-4a | K562 | c-Myc | Decreased expression | [9] |
| SMI-4a | Jurkat, CEM | c-Myc | Decreased expression | [10] |
Experimental Protocols for Target Engagement
Confirming that a Pim-1 inhibitor engages its target in a cellular context is a critical step in its validation. The following are detailed protocols for key experiments to measure the phosphorylation of downstream targets.
Western Blot for Phospho-BAD (Ser112)
This protocol details the detection of phosphorylated BAD at serine 112, a direct substrate of Pim-1, to assess inhibitor activity in cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-BAD (Ser112)[11]
-
Rabbit anti-total BAD
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with Pim-1 inhibitor 1, a comparator inhibitor (e.g., AZD1208), and a vehicle control (e.g., DMSO) for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against phospho-BAD (Ser112) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total BAD to normalize for protein loading.
-
Quantify band intensities to determine the ratio of phosphorylated BAD to total BAD.
-
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of Pim-1 and its inhibition by compounds.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate (e.g., S6Ktide or a BAD-derived peptide)[13][14]
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[15]
-
ATP
-
Pim-1 inhibitors (test compound and controls)
-
ADP-Glo™ Kinase Assay Kit (or similar detection method)[13][15]
-
96-well or 384-well plates
-
Plate reader for luminescence
Procedure:
-
Prepare Reagents:
-
Dilute recombinant Pim-1 kinase, substrate, and ATP in kinase assay buffer to desired working concentrations.
-
Prepare serial dilutions of the Pim-1 inhibitors.
-
-
Kinase Reaction:
-
Add the Pim-1 inhibitors and vehicle control to the wells of the assay plate.
-
Add the Pim-1 kinase to the wells and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C or room temperature for a specified time (e.g., 60 minutes).[15]
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.[15]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[8][16][17]
Materials:
-
Cultured cells
-
Pim-1 inhibitors (test compound and controls)
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for protein detection (e.g., Western blot setup)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the Pim-1 inhibitor or vehicle control for a specified time (e.g., 1 hour) at 37°C.[17]
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes or a PCR plate.
-
Heat the samples in a thermocycler to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.[18]
-
Cool the samples to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[16]
-
-
Detection:
-
Collect the supernatant and analyze the amount of soluble Pim-1 protein at each temperature using Western blotting or another sensitive protein detection method.
-
-
Data Analysis:
-
Plot the amount of soluble Pim-1 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates thermal stabilization and confirms target engagement.
-
Visualizing Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate the Pim-1 signaling pathway and the workflows for confirming target engagement.
Caption: Pim-1 signaling pathway and points of inhibition.
Caption: Experimental workflow for target engagement.
Caption: Logic for comparing Pim-1 inhibitors.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. CETSA [cetsa.org]
- 9. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. promega.com [promega.com]
- 16. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of Pim-1 Kinase Inhibitor 1: A Comprehensive Guide for Laboratory Personnel
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of the Pim-1 kinase inhibitor, specifically using TCS PIM-1 1 as a reference compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedural steps to ensure safety and regulatory compliance.
Pre-Disposal Safety and Hazard Identification
Before handling Pim-1 kinase inhibitor 1 for disposal, it is crucial to be aware of its potential hazards. Based on the Safety Data Sheet (SDS) for TCS PIM-1 1, the compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound. All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Procedure
The following procedure is a general guideline based on best practices for hazardous chemical waste disposal and the specific hazards of TCS PIM-1 1. Always consult the specific Safety Data Sheet for the product you are using and adhere to your institution's and local environmental regulations.
Step 1: Segregation of Waste
-
Do not mix this compound waste with non-hazardous waste.[2]
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, solvent rinses).
-
Keep incompatible materials separate to prevent dangerous chemical reactions. For example, do not mix with strong oxidizing agents.
Step 2: Containment of Waste
-
Solid Waste:
-
Place all solid waste contaminated with this compound into a designated, sealable, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical. A sturdy, sealable plastic bag or a designated solid waste drum is often appropriate.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealable container.[3]
-
Plastic is often preferred over glass for storing hazardous waste when compatibility is not an issue, to minimize the risk of breakage.
-
The container must be compatible with the solvents used (e.g., DMSO, ethanol).
-
Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion and prevent spills.
-
-
Empty Original Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the compound).
-
The rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but this should be confirmed with your institution's Environmental Health and Safety (EHS) department. Deface the original label before disposal.
-
Step 3: Labeling of Waste Containers
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[5]
-
The label must include:
-
The full chemical name: "this compound (TCS PIM-1 1)" or the specific inhibitor used. Do not use abbreviations.[5]
-
The approximate concentration and quantity of the waste.
-
The date of waste generation (the date the first waste was added to the container).[5]
-
The name and contact information of the principal investigator or responsible person.[5]
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 4: Storage of Waste
-
Store hazardous waste in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to capture any potential leaks or spills.[3] The secondary container should be able to hold 110% of the volume of the largest container it holds.
-
Keep waste containers closed at all times, except when adding waste.[3]
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[5]
-
Do not dispose of this compound down the drain or in the regular trash.[5] This is a violation of environmental regulations and can pose a risk to public health and the environment.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the handling and disposal of TCS PIM-1 1.
| Parameter | Value | Source |
| IC50 (Pim-1 kinase) | 50 nM | [4][6][7] |
| Solubility in DMSO | 30 mg/mL | [6] |
| Storage Temperature | +4°C (solid) | [3] |
| Liquid Waste Container Fill Limit | 80% of capacity | General Guideline |
| Secondary Containment Volume | 110% of largest primary container | [3] |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Caption: Decision tree for segregating Pim-1 inhibitor waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 3. TCS PIM-1 1 | Pim Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. General Procedures for Closing Laboratories | Office of Research Protections | University of Pittsburgh [orp.pitt.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Pim-1 kinase inhibitor 1
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Pim-1 kinase inhibitor 1 is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on standard laboratory safety protocols for handling hazardous chemicals.[1][2][3][4][5][6][7][8][9]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles/Glasses | Must be worn at all times in the laboratory where chemicals are handled or stored.[3][10] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or holes before use.[1] |
| Double Gloving | Recommended when handling concentrated solutions or for prolonged procedures. | |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin and clothing. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Respiratory Protection | Fume Hood | All work with the solid compound or volatile solutions should be conducted in a certified chemical fume hood.[2][10] |
| Respirator | May be required for spill cleanup or if there is a risk of aerosol generation outside of a fume hood. | |
| Footwear | Closed-Toe Shoes | Sandals or perforated shoes are not permitted in the laboratory.[3] |
Experimental Protocol: Safe Handling and Disposal
This protocol outlines the step-by-step procedure for safely handling this compound, from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is clearly labeled with the chemical name and hazard information.[2]
2. Preparation of Stock Solutions:
-
All weighing and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation exposure.[2][10]
-
Use appropriate tools, such as a spatula and weighing paper, to handle the solid compound. Avoid creating dust.
-
When dissolving the compound, add the solvent slowly to prevent splashing. Common solvents for similar inhibitors include DMSO.[11][12]
3. Handling and Use in Experiments:
-
Always wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Do not eat, drink, or apply cosmetics in the laboratory.[1][4][10]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1][4]
4. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area and alert others.
-
For small spills, use an appropriate absorbent material and decontaminate the area.
-
For larger spills, follow your institution's emergency procedures.
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]
-
In case of eye contact, immediately flush the eyes with water for at least 15 minutes and seek medical attention.[1]
5. Disposal:
-
All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 3. ehs.okstate.edu [ehs.okstate.edu]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. pogo.ca [pogo.ca]
- 6. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 10. ucblueash.edu [ucblueash.edu]
- 11. selleckchem.com [selleckchem.com]
- 12. selleck.co.jp [selleck.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
